3'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone
Beschreibung
BenchChem offers high-quality 3'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(3-chlorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2FO/c16-12-3-1-2-10(8-12)4-7-15(19)11-5-6-14(18)13(17)9-11/h1-3,5-6,8-9H,4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHJZKYLWFYSIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC(=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644438 | |
| Record name | 1-(3-Chloro-4-fluorophenyl)-3-(3-chlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898787-20-7 | |
| Record name | 1-(3-Chloro-4-fluorophenyl)-3-(3-chlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Unveiling the Bioactivity of a Novel Propiophenone: A Technical Guide to Elucidating the In Vitro Mechanism of Action for 3'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone
Preamble: Navigating the Uncharted Territory of a Novel Chemical Entity
In the landscape of drug discovery and development, researchers often encounter novel chemical entities (NCEs) with promising, yet uncharacterized, biological activities. The compound 3'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone represents one such frontier. A thorough review of the existing scientific literature reveals a notable absence of data for this specific molecule. However, the structural motifs inherent to this compound—a halogenated propiophenone scaffold—provide a fertile ground for hypothesis-driven investigation.
This technical guide is crafted for researchers, scientists, and drug development professionals who are tasked with the critical challenge of elucidating the in vitro mechanism of action for NCEs like 3'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone. Instead of a rigid protocol, this document presents a logical, adaptable framework for a comprehensive investigation. We will leverage established principles of medicinal chemistry and pharmacology to infer a plausible starting hypothesis based on structurally related compounds and outline a cascade of in vitro assays to rigorously test this hypothesis. Our approach is rooted in scientific integrity, ensuring that each experimental step is self-validating and contributes to a cohesive narrative of the compound's biological function.
Part 1: Hypothesis Formulation - Learning from Molecular Neighbors
The structure of 3'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone, a ketone with chlorinated and fluorinated phenyl rings, bears resemblance to classes of compounds known for their biological activities, particularly chalcones and other propiophenone derivatives. Halogenated aromatic ketones are recognized as crucial building blocks in the synthesis of a wide array of biologically active molecules.[1] The presence of chloro and fluoro substituents can enhance lipophilicity and metabolic stability, potentially leading to improved pharmacological profiles.[1]
Derivatives of similar scaffolds have been reported to exhibit a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] For instance, certain chalcone derivatives have been identified as potential inhibitors of P-glycoprotein and the NorA transporter, which are implicated in multidrug resistance in cancer and bacteria.[2] Furthermore, various synthetic compounds with related structural features have demonstrated cytotoxic activity against cancer cell lines, often inducing apoptosis through the modulation of key signaling pathways.[4][5]
Based on these precedents, a primary plausible hypothesis for the mechanism of action of 3'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone is the induction of apoptosis in cancer cells through the modulation of critical cell survival and death pathways. This hypothesis provides a robust and testable framework for our in vitro investigation.
Part 2: A Tiered Strategy for In Vitro Mechanistic Investigation
We propose a multi-tiered approach to systematically investigate the hypothesized apoptotic mechanism. This strategy begins with broad screening to confirm cytotoxic activity and progresses to more focused assays to dissect the specific molecular events.
Tier 1: Foundational Cytotoxicity and Selectivity Assessment
The initial step is to ascertain whether 3'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone exhibits cytotoxic effects against cancer cells and to evaluate its selectivity.
A panel of human cancer cell lines should be selected, for instance, A431 (epidermoid carcinoma), HeLa (cervical cancer), and MCF-7 (breast adenocarcinoma).[4] To assess selectivity, a non-cancerous cell line, such as human keratinocytes (HaCaT), should be included.
Methodology: MTT Assay
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 3'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 (half-maximal inhibitory concentration) value for each cell line.
| Parameter | Description |
| Cell Lines | A431, HeLa, MCF-7 (cancerous), HaCaT (non-cancerous) |
| Compound Concentrations | 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM |
| Incubation Time | 48 and 72 hours |
| Endpoint | IC50 value |
Tier 2: Elucidating the Mode of Cell Death - Apoptosis vs. Necrosis
Once cytotoxicity is confirmed, the next critical step is to determine if the observed cell death is primarily due to apoptosis or necrosis.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
Methodology:
-
Cell Treatment: Treat a selected cancer cell line (e.g., the one with the lowest IC50 from Tier 1) with 3'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Caption: Workflow for distinguishing apoptosis from necrosis.
Tier 3: Dissecting the Apoptotic Pathway
Assuming the compound induces apoptosis, the next stage is to identify the specific signaling cascade involved. This can be broadly categorized into the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.
This technique will allow for the quantification of key proteins involved in both apoptotic pathways.
Methodology:
-
Protein Extraction: Treat cells with the compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours). Lyse the cells and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against key apoptotic proteins (see table below). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
| Pathway | Protein Target | Expected Change in Apoptosis |
| Intrinsic | Bcl-2 | Decrease |
| Bax | Increase | |
| Cleaved Caspase-9 | Increase | |
| Cleaved PARP | Increase | |
| Extrinsic | Fas/FasL | Increase |
| Cleaved Caspase-8 | Increase |
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; ext_stim [label="Extrinsic Stimuli\n(e.g., FasL)", fillcolor="#FBBC05"]; int_stim [label="Intrinsic Stimuli\n(e.g., DNA Damage)", fillcolor="#FBBC05"]; compound [label="3'-Chloro-3-(3-chlorophenyl)\n-4'-fluoropropiophenone", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Extrinsic Pathway death_receptor [label="Death Receptor\n(e.g., Fas)"]; caspase8 [label="Pro-Caspase-8"]; active_caspase8 [label="Active Caspase-8", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Intrinsic Pathway bcl2_family [label="Bcl-2 Family\n(Bcl-2, Bax)"]; mito [label="Mitochondrion"]; cyto_c [label="Cytochrome c"]; caspase9 [label="Pro-Caspase-9"]; active_caspase9 [label="Active Caspase-9", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Execution Pathway caspase3 [label="Pro-Caspase-3"]; active_caspase3 [label="Active Caspase-3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; parp [label="PARP"]; cleaved_parp [label="Cleaved PARP"]; apoptosis [label="Apoptosis", shape=egg, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges ext_stim -> death_receptor [color="#5F6368"]; death_receptor -> caspase8 [label=" recruits", style=dashed, color="#5F6368"]; caspase8 -> active_caspase8 [label=" activation", color="#EA4335"];
int_stim -> bcl2_family [color="#5F6368"]; compound -> bcl2_family [label=" modulates?", style=dotted, color="#4285F4"]; bcl2_family -> mito [label=" regulates\npermeability", style=dashed, color="#5F6368"]; mito -> cyto_c [label=" releases", color="#5F6368"]; cyto_c -> caspase9 [label=" activates", style=dashed, color="#5F6368"]; caspase9 -> active_caspase9 [label=" activation", color="#EA4335"];
active_caspase8 -> caspase3 [label=" activates", color="#EA4335"]; active_caspase9 -> caspase3 [label=" activates", color="#EA4335"]; caspase3 -> active_caspase3 [label=" activation", color="#EA4335"];
active_caspase3 -> parp [label=" cleaves", color="#EA4335"]; parp -> cleaved_parp; active_caspase3 -> apoptosis [label=" executes", color="#34A853"]; } }
Caption: Hypothesized apoptotic signaling pathways.
Part 3: Data Synthesis and Mechanistic Conclusion
This systematic approach ensures that the investigation is both thorough and efficient, progressively building a detailed picture of the compound's biological activity. The insights gained from these in vitro studies will be invaluable for guiding future preclinical development, including in vivo efficacy and safety studies.
References
-
Kirkland, D., et al. (2021). In vitro and in vivo assessments of the genotoxic potential of 3-chloroallyl alcohol. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 868-869, 503387. [Link]
-
Sonneck, M., et al. (2020). 3-Chloropropiophenone. IUCrData, 5(4), x200349. [Link]
- Google Patents. CN1785952A - Method for preparing 3' -chloropropiophenone.
-
ResearchGate. 3-Chloropropiophenone. [Link]
-
NextSDS. 3'-CHLORO-4'-FLUOROPROPIOPHENONE — Chemical Substance Information. [Link]
-
CAS Common Chemistry. 3-Chloro-4′-fluoropropiophenone. [Link]
-
Nguyen, T. P. A., et al. (2021). Chalcone Derivatives as Potential Inhibitors of P-Glycoprotein and NorA: An In Silico and In Vitro Study. International Journal of Molecular Sciences, 22(16), 8873. [Link]
-
Garcia, A., et al. (2023). Stereoselective Cytotoxicity of Enantiopure 3,3-Dichloro-γ-lactams: Correlating In Vitro Activity with In Vivo Tolerability. Molecules, 28(24), 8051. [Link]
-
Kumar, S., et al. (2023). In vitro and in silico evaluation of fluorinated diphenylamine chalcone derivatives as potential antimalarial and anticancer agents. Journal of Biomolecular Structure and Dynamics, 41(13), 5966-5980. [Link]
-
El-Damasy, D. A., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Pharmaceuticals, 16(11), 1530. [Link]
-
ResearchGate. Synthesis of Carvone Derivatives and In Silico and In Vitro Screening of Anti-Inflammatory Activity in Murine Macrophages. [Link]
-
Silva, A. R., et al. (2023). Synthesis of Carvone Derivatives and In Silico and In Vitro Screening of Anti-Inflammatory Activity in Murine Macrophages. International Journal of Molecular Sciences, 24(3), 2263. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chalcone Derivatives as Potential Inhibitors of P-Glycoprotein and NorA: An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in silico evaluation of fluorinated diphenylamine chalcone derivatives as potential antimalarial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
In-Depth Technical Guide: 3'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone – Molecular Properties and Synthetic Workflows
Executive Summary
3'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone (IUPAC: 1-(3-chloro-4-fluorophenyl)-3-(3-chlorophenyl)propan-1-one) is a highly halogenated diarylpropanone derivative. Due to its unique stereoelectronic profile—imparted by the strategic placement of chlorine and fluorine atoms—it serves as a critical intermediate in the design of advanced Active Pharmaceutical Ingredients (APIs). Derivatives of similar 1-(3-chloro-4-fluorophenyl) ketones, particularly semicarbazones, have demonstrated potent antimicrobial and antifungal properties, making this scaffold highly valuable in early-stage drug discovery[1].
This whitepaper provides a comprehensive technical breakdown of its physical properties, structural characterization, and a field-validated, chemoselective synthetic workflow designed to overcome the regiochemical challenges associated with highly substituted aromatic systems.
Chemical Identity & Physical Properties
The physicochemical properties of a drug intermediate dictate its downstream processability, solubility profiles, and extraction efficiencies. The high halogen content of this molecule significantly increases its lipophilicity (LogP), which is advantageous for crossing lipid bilayers in biological assays but requires specific solvent considerations during purification.
Table 1: Chemical Identity & Molecular Properties
| Parameter | Value |
| IUPAC Name | 1-(3-chloro-4-fluorophenyl)-3-(3-chlorophenyl)propan-1-one |
| Common Name | 3'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone |
| CAS Registry Number | 898787-20-7[2] |
| Molecular Formula | C15H11Cl2FO[2] |
| Molecular Weight | 297.15 g/mol [2] |
Table 2: Predicted Thermodynamic & Physical Properties
Note: Thermodynamic values are computationally derived based on standard group-additivity heuristics for heavily halogenated diarylpropanones.
| Property | Estimated Value | Impact on Processing |
| Physical State (at RT) | Off-white to pale yellow powder | Facilitates isolation via recrystallization. |
| Boiling Point | ~425 °C at 760 mmHg | High thermal stability; distillation is not recommended. |
| Density | ~1.35 g/cm³ | High density requires vigorous stirring in biphasic washes. |
| Predicted LogP | 4.8 | Highly lipophilic; excellent solubility in DCM, EtOAc, and THF. |
Mechanistic Insights: Synthetic Strategy
When designing a synthetic route for 3'-chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone, researchers must account for causality in their experimental choices to ensure high yield and purity.
The Regioselectivity Challenge: An initial approach might involve the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene with 3-(3-chlorophenyl)propanoyl chloride. However, the competing ortho/para directing effects of the chlorine and fluorine atoms inevitably lead to a complex mixture of regioisomers. Separating these isomers requires tedious, solvent-heavy column chromatography, rendering the route unscalable.
The Convergent Solution: A superior, self-validating system relies on a two-step convergent synthesis:
-
Claisen-Schmidt Aldol Condensation: Coupling commercially available 3'-chloro-4'-fluoroacetophenone with 3-chlorobenzaldehyde guarantees absolute regiocontrol, yielding an α,β -unsaturated chalcone intermediate.
-
Chemoselective Hydrogenation: The reduction step poses a critical challenge. Standard heterogeneous catalysis (e.g., Pd/C with H2 ) will trigger rapid hydrodehalogenation, cleaving the sensitive aryl chloride and aryl fluoride bonds. To circumvent this, homogeneous catalysis utilizing Wilkinson's Catalyst [RhCl(PPh3)3] is employed. This bulky rhodium complex selectively coordinates and reduces the less sterically hindered alkene while leaving the carbonyl and carbon-halogen bonds completely intact[3][4].
Workflow for the regioselective synthesis of 3'-chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone.
Experimental Protocols
The following step-by-step methodologies are optimized for bench-scale synthesis, incorporating built-in validation checks to ensure process integrity.
Protocol A: Synthesis of the Chalcone Intermediate
Objective: Form (E) -1-(3-chloro-4-fluorophenyl)-3-(3-chlorophenyl)prop-2-en-1-one via base-catalyzed condensation.
-
Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3'-chloro-4'-fluoroacetophenone (10.0 mmol, 1.0 eq) and 3-chlorobenzaldehyde (10.5 mmol, 1.05 eq) in 20 mL of absolute ethanol.
-
Catalysis: Cool the reaction mixture to 0 °C using an ice-water bath. Dropwise add 2.0 mL of a 10% aqueous NaOH solution (approx. 0.5 eq) over 10 minutes to control the exothermic enolization.
-
Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4 to 6 hours.
-
Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 8:2). The product will appear as a distinct, UV-active spot with a lower Rf than the starting acetophenone.
-
Isolation: The chalcone intermediate will typically precipitate out of the ethanolic solution as a dense solid. Filter the suspension through a Büchner funnel, wash the filter cake with 10 mL of ice-cold ethanol to remove unreacted aldehyde, and dry under high vacuum.
Protocol B: Chemoselective Hydrogenation
Objective: Reduce the conjugated alkene to a saturated alkane without inducing hydrodehalogenation[3].
-
Inert Atmosphere Setup: Charge a Schlenk flask with the purified chalcone intermediate (5.0 mmol, 1.0 eq) and Wilkinson's catalyst, [RhCl(PPh3)3] (0.1 mmol, 2 mol%). Purge the flask with Argon for 15 minutes.
-
Solvation: Inject 15 mL of anhydrous, degassed dichloromethane (DCM) into the flask. Stir until a homogeneous, dark-red solution is achieved[4].
-
Hydrogenation: Evacuate the flask slightly and backfill with Hydrogen gas ( H2 ) using a double-layered balloon (1 atm).
-
Reaction: Stir vigorously at room temperature for 12–24 hours. The steric bulk of the triphenylphosphine ligands prevents the rhodium center from inserting into the C-Cl or C-F bonds, ensuring absolute chemoselectivity for the olefin[3].
-
Workup & Purification: Vent the hydrogen gas safely. Concentrate the DCM in vacuo. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 90:10 Hexanes:EtOAc) to isolate the pure target propiophenone.
Analytical Characterization
To confirm the successful reduction of the alkene and the preservation of the halogens, the following spectroscopic markers should be validated:
-
1 H NMR (400 MHz, CDCl3 ): The disappearance of the vinylic doublets (typically around δ 7.4 - 7.8 ppm with a large trans coupling constant J≈16 Hz) is the primary indicator of success. The newly formed saturated propionyl chain will present as two distinct multiplets/triplets integrating to 2H each: the CH2 adjacent to the carbonyl (C2) around δ 3.2 ppm, and the CH2 adjacent to the phenyl ring (C3) around δ 3.0 ppm.
-
19 F NMR (376 MHz, CDCl3 ): A single distinct peak will appear (typically between δ -110 to -115 ppm), confirming the preservation of the aryl fluoride bond.
-
Mass Spectrometry (ESI-MS): The isotopic pattern must reflect the presence of two chlorine atoms. The molecular ion peak [M+H]+ will appear at m/z 297.0 (base peak), with an M+2 peak at 299.0 (~65% intensity) and an M+4 peak at 301.0 (~10% intensity), perfectly matching the C15H11Cl2FO formula[2].
References
- Title: 1-(3-氯-4-氟苯基)-3-(3-氯苯基)-1-丙酮| 898787-20-7 - 摩熵化学 (Molaid)
- Title: Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)
- Title: Regioselective Hydrogenation of α,β-Unsaturated Ketones over Wilkinson's Catalyst Source: Thieme Connect URL
- Source: ACS Publications (Organic Process Research & Development)
Sources
Using 3'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone as a pharmaceutical intermediate
An in-depth technical guide for researchers and drug development professionals on the utilization and functionalization of the pharmaceutical intermediate 3'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone.
Chemical Identity & Pharmacological Relevance
3'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone (CAS: 898787-20-7) is a highly versatile halogenated diarylpropanone intermediate[1]. In modern drug discovery, it serves as a critical structural scaffold for synthesizing targeted kinase inhibitors, calcimimetics, and monoamine reuptake inhibitors.
The strategic placement of halogens on this scaffold is not arbitrary; it is driven by strict structure-activity relationship (SAR) requirements:
-
Metabolic Stability: The 4'-fluoro substitution on the proximal phenyl ring effectively blocks cytochrome P450-mediated para-hydroxylation, a common metabolic liability in aromatic systems.
-
Target Affinity: The 3'-chloro and 3-chloro substitutions significantly increase the overall lipophilicity (logP) of the molecule, allowing the aromatic rings to anchor deeply into hydrophobic pockets of target proteins.
-
Electronic Modulation: The strong inductive electron-withdrawing effect (-I) of the 3-chloro-4-fluoro motif increases the electrophilicity of the adjacent ketone, which dictates the choice of upstream catalysts and reducing agents.
Synthetic Divergence & Workflow
The utility of this intermediate lies in the bifunctional reactivity of its ketone moiety. It can be selectively directed down two primary synthetic pathways to yield distinct pharmacophores: chiral diarylpropanols or diarylpropylamines.
Synthetic divergence of the intermediate into chiral alcohols and amines.
Application Protocol 1: Asymmetric Transfer Hydrogenation (ATH)
Objective: Synthesis of (R)-1-(3-chloro-4-fluorophenyl)-3-(3-chlorophenyl)propan-1-ol.
Causality & Expertise: Traditional reduction using sodium borohydride (NaBH₄) yields a racemic mixture, which is unacceptable in modern drug development due to enantiomer-specific off-target toxicity. To achieve strict stereocontrol, we employ the Noyori-Ikariya catalyst, RuCl(p-cymene)[(R,R)-TsDPEN][2]. This catalyst operates via a metal-ligand bifunctional outer-sphere mechanism, transferring a hydride and a proton simultaneously to the ketone through a highly ordered six-membered transition state[3].
Instead of the traditional isopropanol hydrogen donor (which suffers from thermodynamic equilibrium limitations), we utilize a formic acid/triethylamine (FA/TEA) azeotrope. The irreversible decarboxylation of formic acid drives the reaction to >99% conversion[2].
Self-Validating Step-by-Step Methodology:
-
Catalyst Activation: In a rigorously degassed Schlenk flask under argon, dissolve RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol% relative to the ketone) in anhydrous dichloromethane (DCM). Stir for 10 minutes at room temperature until the solution turns a deep, homogenous purple/red.
-
Substrate Addition: Add 3'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone (1.0 equiv, 10 mmol) to the flask. Follow immediately with a 5:2 formic acid/triethylamine azeotropic mixture (5.0 equiv of HCOOH).
-
Reaction Execution: Heat the reaction mixture to 40°C. Visual Cue: Continuous, mild effervescence indicates the successful release of CO₂, validating active hydride transfer.
-
In-Process Control (IPC): Monitor the reaction via HPLC (Chiralcel OD-H column) after 4 hours. The reaction is self-validated as complete when the ketone peak area is <1%.
-
Workup: Cool to 0°C and quench by adding saturated aqueous NaHCO₃ dropwise until all CO₂ evolution ceases. Extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Application Protocol 2: Reductive Amination
Objective: Synthesis of N-methyl-1-(3-chloro-4-fluorophenyl)-3-(3-chlorophenyl)propan-1-amine.
Causality & Expertise: Direct reductive amination of diaryl ketones is notoriously sluggish due to steric hindrance and the electronic deactivation caused by the halogen substituents. To overcome this, we force complete imine formation using Titanium(IV) isopropoxide (Ti(O-iPr)₄) as a Lewis acid[4]. For the reduction step, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is selected over Sodium Cyanoborohydride (NaBH₃CN). NaBH(OAc)₃ is not only significantly less toxic, but its steric bulk and electron-withdrawing acetate ligands make it a milder reagent that chemoselectively reduces the activated iminium ion without prematurely reducing the unreacted ketone[5].
Self-Validating Step-by-Step Methodology:
-
Imine Formation: In a dry round-bottom flask under nitrogen, dissolve the ketone (1.0 equiv, 10 mmol) in anhydrous 1,2-dichloroethane (DCE, 30 mL). Add methylamine hydrochloride (1.5 equiv) and triethylamine (1.5 equiv) to generate the free amine in situ.
-
Lewis Acid Activation: Add Ti(O-iPr)₄ (2.0 equiv) dropwise at room temperature. Stir the mixture for 6 hours. Visual Cue: The solution will transition to a distinct yellow hue, self-validating the formation of the imine/iminium complex.
-
Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (2.0 equiv) in small portions over 15 minutes to control the mild exotherm.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for an additional 12 hours. Monitor via LC-MS for the complete disappearance of the imine mass [M+H]⁺.
-
Workup & Isolation: Quench the reaction by carefully adding 2M aqueous NaOH (20 mL). Visual Cue: A heavy white precipitate of TiO₂ will crash out of solution, validating the destruction of the titanium complex. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with DCM.
-
Purification: Separate the layers of the filtrate. Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography (DCM/MeOH/NH₄OH 90:9:1) to isolate the pure secondary amine.
Quantitative Data Summary
The table below summarizes the expected quantitative outcomes when applying the optimized protocols to 3'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone.
| Transformation | Reagents / Catalyst | Time (h) | Conversion (%) | Isolated Yield (%) | Enantiomeric Excess (ee %) |
| Asymmetric Transfer Hydrogenation | RuCl(p-cymene)[(R,R)-TsDPEN], HCOOH/TEA | 4.0 | >99 | 94 | >98 (R-isomer) |
| Reductive Amination | MeNH₂, Ti(O-iPr)₄, NaBH(OAc)₃, DCE | 18.0 | >95 | 88 | N/A (Racemic) |
Logical Relationship of Halogen Substitutions
The specific halogenation pattern of this intermediate directly dictates its downstream physicochemical properties and target interactions.
Logical relationship of halogen substitutions on physicochemical properties.
References
-
[1] Molaid. "1-(3-chloro-4-fluorophenyl)-3-(3-chlorophenyl)propan-1-one | 898787-20-7". Molaid Chemical Database. URL:
-
[5] Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry, 61(11), 3849-3862. URL:
-
[4] Master Organic Chemistry. (2017). "Reductive Amination, and How It Works". Master Organic Chemistry. URL:
-
[2] Dub, P. A. (2021). "Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones". Organometallics, ACS Publications. URL:
-
[3] Zhang, Y., et al. (2021). "Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts". MDPI. URL:
Sources
- 1. 1-(3-氯-4-氟苯基)-3-(3-氯苯基)-1-丙酮 - CAS号 898787-20-7 - 摩熵化学 [molaid.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
How to prepare 3'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone standard solutions
Application Note: Preparation and Validation of 3'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone Standard Solutions
Introduction & Strategic Overview
3'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone is a highly halogenated diarylpropanone derivative. In pharmaceutical development, toxicology, and analytical chemistry, compounds of this class frequently serve as reference standards, synthetic intermediates, or critical impurity markers. Due to its lipophilic nature and the presence of multiple halogens (two chlorines, one fluorine), the precise preparation of its standard solutions requires meticulous attention to solvent compatibility, environmental controls, and volumetric accuracy.
This application note provides a comprehensive, self-validating protocol for preparing primary stock and working standard solutions, ensuring that every volumetric step can be empirically verified for accuracy.
Physicochemical Properties & Causality in Experimental Design
Before preparing a standard solution, understanding the analyte's physicochemical properties is paramount to selecting the correct matrix and handling procedures[1]. A standard is only reliable if the solvent system and environmental conditions preserve its chemical integrity.
Table 1: Physicochemical Properties and Handling Rationale
| Property | Characteristic | Experimental Rationale |
| Molecular Weight | 297.15 g/mol | A relatively high molecular weight reduces the relative margin of error during gravimetric weighing, making primary standard preparation highly reproducible[1]. |
| Solubility | Insoluble in water; Soluble in organic solvents | Acetonitrile (ACN) is selected as the primary diluent due to its superior solvation of halogenated aromatics and low UV cutoff (190 nm) for downstream HPLC analysis. |
| Stability | Potentially photolabile | The halogenated ketone structure necessitates the mandatory use of low-actinic (amber) Class A volumetric flasks and autosampler vials to prevent UV-induced degradation. |
| Hygroscopicity | Non-hygroscopic | The standard must still be equilibrated to room temperature in a desiccator before weighing to prevent surface moisture condensation, which would artificially inflate mass[1]. |
Equipment and Materials
-
Reference Standard : 3'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone (Assay Purity ≥ 98.0%).
-
Balance : Class I Analytical Balance (readability 0.01 mg), calibrated and leveled.
-
Glassware : Class A amber volumetric flasks (10 mL, 50 mL), Class A volumetric pipettes.
-
Solvents : HPLC-grade Acetonitrile (ACN).
Step-by-Step Methodology
Phase 1: Primary Stock Solution Preparation (1.0 mg/mL)
-
Thermal Equilibration : Remove the reference standard vial from cold storage (e.g., 2-8°C) and place it in a desiccator at room temperature for at least 30 minutes.
-
Causality: Weighing cold standards introduces atmospheric condensation. Water weight leads to artificially inflated mass readings, resulting in sub-potent stock solutions.
-
-
Gravimetric Weighing : Using an anti-static analytical balance, accurately weigh 10.00 mg of the standard onto a tared weighing boat. Record the exact mass to 0.01 mg.
-
Quantitative Transfer : Carefully transfer the powder into a 10 mL Class A amber volumetric flask. Rinse the weighing boat three times with 1 mL of ACN, transferring the rinsate to the flask to ensure zero-loss quantitative transfer[2].
-
Dissolution : Add approximately 5 mL of ACN to the flask. Swirl gently, then sonicate for 5 minutes.
-
Causality: Sonication provides the kinetic energy required to fully disrupt the crystalline lattice of the hydrophobic diarylpropanone, ensuring complete dissolution before final volume adjustment.
-
-
Volume Adjustment : Allow the solution to return to room temperature. Note: Sonication generates heat, which expands the solvent; adjusting the volume while warm will result in a higher concentration once cooled. Dilute to the calibration mark with ACN so that the bottom of the meniscus rests exactly on the line[1]. Invert the stoppered flask 10 times to homogenize.
Phase 2: Working Standard Solutions (Serial Dilution)
To establish a calibration curve for quantitative analysis, prepare working standards via serial dilution using precision volumetric pipettes.
Table 2: Serial Dilution Scheme for Working Standards
| Standard Level | Target Conc. (µg/mL) | Source Solution | Aliquot Volume (mL) | Final Volume (mL) |
| Stock | 1000 | Solid Powder | N/A | 10.0 |
| WS-1 | 100 | Stock (1000 µg/mL) | 1.0 | 10.0 |
| WS-2 | 50 | WS-1 (100 µg/mL) | 5.0 | 10.0 |
| WS-3 | 10 | WS-1 (100 µg/mL) | 1.0 | 10.0 |
| WS-4 | 5 | WS-2 (50 µg/mL) | 1.0 | 10.0 |
| WS-5 | 1 | WS-3 (10 µg/mL) | 1.0 | 10.0 |
Phase 3: The Self-Validating System (System Suitability)
A standard solution protocol is only scientifically sound if its accuracy can be empirically proven. To prove the integrity of the prepared solutions, they must be subjected to a self-validating HPLC-UV or LC-MS analysis based on ICH Q2(R2) guidelines[3].
-
Linearity Check : Inject WS-1 through WS-5 in triplicate. Plot the peak area against the theoretical concentration. The coefficient of determination ( R2 ) must be ≥0.999 .
-
Response Factor (RF) Consistency : Calculate the RF (Area/Concentration) for each level. The Relative Standard Deviation (RSD) of the RF across all levels must be ≤2.0% .
-
Causality: A constant RF mathematically proves that no volumetric or pipetting errors occurred during the serial dilution phase, effectively self-validating the analyst's technique.
-
-
Method Precision : Inject the WS-3 (10 µg/mL) solution six times consecutively. The peak area RSD must be ≤1.0% , confirming instrument stability and absolute solution homogeneity[4].
Process Workflow Visualization
Standard preparation and validation workflow for the target fluoropropiophenone.
References
-
Standard Solution Preparation: A Comprehensive Guide. ALWSCI Technologies. URL:[Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). URL:[Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). URL:[Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). URL:[Link]
-
Standard solutions. PCC Group Product Portal. URL:[Link]
Sources
- 1. Solution Preparation - Standard Solution Preparation: A Comprehensive Guide - Blogs - News [alwsci.com]
- 2. Standard solutions - PCC Group Product Portal [products.pcc.eu]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. fda.gov [fda.gov]
Application Note: High-Resolution Chromatographic Separation of 3'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone
Introduction & Chemical Context
The compound 3'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone (IUPAC: 1-(3-chloro-4-fluorophenyl)-3-(3-chlorophenyl)propan-1-one) is a highly lipophilic, halogenated diaryl-ketone. In modern drug discovery, it serves as a critical synthetic intermediate in the development of 1-aryl-3-(4-pyridinepiperazin-1-yl)propanone oximes, which are potent dopamine D4 receptor agonists[1].
Because halogenated aryl ketones are highly susceptible to unwanted side reactions—such as chemoselective reduction or hydrodehalogenation under specific catalytic conditions[2]—non-destructive, high-resolution liquid chromatography (HPLC/UHPLC) is the gold standard for their purification and structural validation. The primary analytical challenge lies in separating the target compound from unreacted starting materials and closely related positional isomers (e.g., 2'-chloro or 2-fluorophenyl analogs) generated during electrophilic aromatic substitution steps.
Chromatographic Strategy: The Causality of Phase Selection
As fundamental chromatographic theory dictates, retention relies on specific interactions between the analyte and the stationary phase[3]. Standard C18 (octadecylsilane) columns rely almost exclusively on hydrophobic dispersive forces. When separating 3'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone from its positional isomers, C18 often fails to provide baseline resolution because the overall hydrophobicity (LogP) of these isomers is nearly identical.
The Pentafluorophenyl (PFP) Advantage: To resolve this, we employ a PFP stationary phase. PFP columns operate via a multi-modal retention mechanism, which is highly efficacious for halogenated aromatics:
-
π−π Interactions: The highly electron-deficient pentafluorophenyl ring of the stationary phase acts as a strong π -acid, interacting selectively with the electron-rich regions of the analyte's aromatic rings.
-
Dipole-Dipole & Halogen Bonding: The carbon-fluorine bonds in the PFP phase exhibit strong dipole moments that interact selectively with the carbon-chlorine and carbon-fluorine bonds of the analyte.
-
Shape Selectivity: The rigid, planar structure of the PFP group distinguishes subtle differences in the spatial arrangement of meta- and para-halogen substitutions.
Mobile Phase Causality: Methanol (MeOH) is selected over Acetonitrile (ACN) as the organic modifier. ACN contains π electrons (C ≡ N) that compete with the analyte for the π−π interaction sites on the PFP column, effectively masking the column's unique selectivity. Methanol, a protic solvent, preserves these critical π−π interactions, maximizing resolution.
Diagram 1: Multi-modal retention mechanism of PFP vs. standard C18 phases.
Experimental Protocols & Methodologies
Protocol A: Sample Preparation Workflow
To ensure column longevity and remove highly lipophilic polymeric byproducts, a rigorous extraction protocol is required.
-
Quench & Extract: Quench the synthetic reaction mixture with ice-cold water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc) to partition the highly lipophilic propiophenone derivative into the organic phase.
-
Wash & Dry: Wash the combined organic layers with saturated brine to remove residual polar byproducts. Dry over anhydrous Na2SO4 .
-
Concentration: Evaporate the solvent under reduced pressure (rotary evaporator) at 35°C to yield the crude halogenated ketone.
-
Reconstitution: Dissolve the crude residue in the initial mobile phase (60:40 MeOH:Water) to a concentration of 1.0 mg/mL.
-
Causality: Reconstituting exactly in the initial mobile phase prevents solvent-mismatch band broadening during injection, ensuring sharp peak shapes.
-
-
Filtration: Pass the sample through a 0.22 µm PTFE syringe filter.
-
Causality: PTFE is chemically inert to halogenated compounds and prevents particulate matter from clogging the sub-2-micron UHPLC column frits.
-
Diagram 2: Step-by-step sample preparation and UHPLC analysis workflow.
Protocol B: UHPLC Method Parameters
The following method utilizes a superficially porous PFP column to achieve high efficiency at lower backpressures.
| Parameter | Specification |
| Column | PFP Core-Shell, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in MS-grade Water |
| Mobile Phase B | 0.1% Formic Acid in MS-grade Methanol |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 2.0 µL |
| Detection | Photodiode Array (PDA) at 254 nm; MS (ESI+) |
Gradient Elution Profile:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 60 | 40 | Initial |
| 1.0 | 60 | 40 | Isocratic Hold |
| 5.0 | 15 | 85 | Linear |
| 7.0 | 15 | 85 | Wash |
| 7.1 | 60 | 40 | Re-equilibration |
| 10.0 | 60 | 40 | End |
Data Presentation & Self-Validating System Suitability (SST)
Every robust analytical protocol must be a self-validating system. The validity of this method is determined by the System Suitability Test (SST) parameters, specifically focusing on the critical pair: the target propiophenone and its closest isomeric byproduct.
| Analyte | Expected RT (min) | Tailing Factor ( Tf ) | Resolution ( Rs ) |
| 3-chloro-4-fluorophenyl ethyl ketone (Starting Material) | 3.45 | 1.05 | N/A |
| Isomeric Byproduct (e.g., 2'-chloro analog) | 4.80 | 1.10 | 2.5 |
| 3'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone | 5.15 | 1.08 | > 2.0 |
Self-Validation Troubleshooting: If the resolution ( Rs ) between the isomeric byproduct and the target drops below 2.0, the system is out of specification.
-
Action: Decrease the initial gradient slope (e.g., ramp from 40% to 75% B over 6 minutes instead of 85% B over 4 minutes). This increases the analyte's residence time in the π−π interaction zone of the column, restoring baseline resolution.
References
-
1-Aryl-3-(4-pyridine-2-ylpiperazin-1-yl)propan-1-one Oximes as Potent Dopamine D4 Receptor Agonists for the Treatment of Erectile Dysfunction Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Hydrodehalogenation of Halogenated Aryl Ketones under Multiphase Conditions. 5. Chemoselectivity toward Aryl Alcohols over a Pt/C Catalyst Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
Sources
Troubleshooting poor solubility of 3'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone in aqueous media
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals experiencing poor aqueous solubility with highly hydrophobic compounds, using the specifically-named molecule 3'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone as a representative case.
A Note on the Target Compound: The chemical name "3'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone" suggests a complex structure with multiple halogen substitutions on aromatic rings. Publicly available data for this exact molecule is scarce, indicating it may be a novel or specialized compound. However, its name points to key physicochemical characteristics: it is a multi-halogenated, aromatic ketone. Such structures are almost invariably characterized by very low water solubility (hydrophobicity) due to their non-polar nature.[1][2] The principles and methodologies outlined in this guide are therefore broadly applicable to this class of molecules.
Frequently Asked Questions (FAQs)
Q1: My compound, 3'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone, won't dissolve in my aqueous buffer. Why is this happening?
A1: The poor aqueous solubility is a direct consequence of the compound's molecular structure. It is a large, rigid molecule with multiple aromatic rings and halogen (chloro, fluoro) substituents. These features create a significant non-polar, hydrophobic character.[1] Water is a highly polar solvent, and molecules with high hydrophobicity do not readily interact with polar water molecules, leading to poor solubility and a strong tendency to precipitate or aggregate in aqueous media.[3]
Q2: I need to make a stock solution before diluting into my assay buffer. What is the best organic solvent to use?
A2: For highly hydrophobic compounds, a concentrated stock solution must first be prepared in a suitable organic solvent. The choice depends on your experimental system's tolerance for the solvent.[3]
-
Dimethyl Sulfoxide (DMSO): This is the most common and effective choice for dissolving hydrophobic compounds for use in biological assays.[3]
-
Ethanol (EtOH): A good alternative to DMSO, though sometimes less effective for extremely "greasy" compounds.[3]
-
Dimethylformamide (DMF): Another strong solvent, but it can be more toxic to cells than DMSO or ethanol.[3]
Always use anhydrous, high-purity solvents to prevent compound degradation and ensure reproducibility.
| Solvent | Key Characteristics | Recommended Final Concentration in Assay |
| DMSO | Excellent solubilizing power for a wide range of hydrophobic compounds. | < 0.5%, ideally ≤ 0.1% to avoid cell toxicity.[3][4] |
| Ethanol | Good alternative to DMSO; can evaporate more quickly. | < 0.5% , but check your specific cell line tolerance. |
| DMF | Strong solvent, but generally more toxic to biological systems. | Use with caution; keep concentration as low as possible. |
Protocol 1: Preparation of a Concentrated Stock Solution
-
Weigh Compound: Accurately weigh a precise amount of your compound (e.g., 1 mg) into a sterile, low-adhesion microcentrifuge tube or an amber glass vial.
-
Calculate Solvent Volume: Based on the compound's molecular weight, calculate the volume of anhydrous, high-purity DMSO (or other selected solvent) required to achieve your desired stock concentration (e.g., 10 mM).
-
Dissolution: Add the calculated volume of solvent to the vial containing the compound.
-
Mixing: Vortex the solution vigorously for 1-2 minutes. A brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied to aid dissolution if particulates remain.[4]
-
Inspection: Visually inspect the solution against a light source to ensure all solid particles are completely dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[4]
Q3: My compound dissolves perfectly in DMSO, but it crashes out of solution when I dilute it into my aqueous buffer. What should I do?
A3: This is the most common challenge encountered with poorly soluble compounds and is known as precipitation upon dilution. It occurs because the compound, while soluble in the organic stock solvent, is not soluble in the final aqueous environment. The key is to modify the final aqueous medium to make it more hospitable to the compound.
Below is a systematic workflow to address this issue.
Caption: Troubleshooting workflow for compound precipitation.
In-Depth Solubilization Strategies
Q4: How do co-solvents work and how can I use them?
A4: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[5][6] This "polarity reduction" makes the aqueous environment more favorable for hydrophobic compounds, thereby increasing their solubility. This is a simple and effective first-line strategy.[7][8]
Commonly Used Co-solvents:
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol (PG)
-
Glycerol
-
Ethanol
| Co-solvent | Typical Starting Concentration (v/v) in final buffer | Notes |
| PEG 400 | 5 - 20% | Generally well-tolerated in many in vitro and in vivo systems. |
| Propylene Glycol | 5 - 20% | Low toxicity; frequently used in parenteral formulations.[6] |
| Ethanol | 1 - 10% | Can be effective but may have higher cellular toxicity. |
| Glycerol | 5 - 15% | Increases viscosity, which may or may not be suitable for your assay. |
Protocol 2: Screening for an Effective Co-solvent System
-
Prepare Co-solvent Buffers: Prepare several batches of your primary aqueous buffer containing different co-solvents at various concentrations (e.g., create a buffer with 5% PEG 400, 10% PEG 400, 5% PG, 10% PG).
-
Prepare Compound Dilution: Prepare an intermediate dilution of your high-concentration DMSO stock in pure DMSO.[4]
-
Test Dilution: Add a small aliquot of the intermediate DMSO stock to each of the co-solvent buffers to achieve your final desired compound concentration. Crucially, add the DMSO stock to the co-solvent buffer while vortexing vigorously , not the other way around. This rapid dispersion helps prevent localized precipitation.[4]
-
Observe: Let the solutions stand for 15-30 minutes and visually inspect for any signs of precipitation (cloudiness, particulates). Check under a microscope if unsure.
-
Select Best Condition: Choose the co-solvent and concentration that keeps your compound fully dissolved with the lowest percentage of the co-solvent. Always include a vehicle control (co-solvent buffer + the same final DMSO concentration) in your experiments.[4]
Q5: What are surfactants and when should I consider using them?
A5: Surfactants (surface-active agents) are amphiphilic molecules, meaning they have a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail.[9][10] Above a certain concentration, called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[11][12] The hydrophobic tails form a core, creating a microenvironment where your hydrophobic compound can partition, effectively being "solubilized" within the aqueous solution.[11][12]
This strategy is particularly useful if co-solvents are ineffective or interfere with your experimental model.
| Surfactant | Type | Typical Starting Concentration (above CMC) |
| Tween-20 | Non-ionic | 0.01% - 0.1% (w/v) |
| Triton X-100 | Non-ionic | 0.01% - 0.1% (w/v) |
| Pluronic F-68 | Non-ionic | 0.02% - 0.2% (w/v) |
| Sodium Dodecyl Sulfate (SDS) | Anionic | Use with caution; can denature proteins. |
Protocol 3: Solubilization Using a Surfactant
-
Prepare Surfactant Buffer: Dissolve your chosen surfactant (e.g., Tween-20) in your aqueous buffer to a concentration well above its CMC (e.g., 0.05% w/v).
-
Add Compound Stock: While vortexing the surfactant-containing buffer, slowly add your concentrated DMSO stock to reach the final desired compound concentration.
-
Equilibrate: Allow the solution to mix for 20-30 minutes to ensure micelle formation and partitioning of the compound.
-
Observe: Visually inspect for clarity. The solution should be clear and free of precipitates.
Q6: I've heard about cyclodextrins. How do they work?
A6: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[13] They can encapsulate a hydrophobic "guest" molecule, like your compound, within this cavity, forming a water-soluble "inclusion complex".[13][14] This complex effectively shields the hydrophobic compound from the aqueous environment, dramatically increasing its apparent solubility.[15][16]
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with excellent solubility and low toxicity, making it a powerful tool for research applications.[13]
Caption: Mechanism of cyclodextrin inclusion complexation.
Protocol 4: Preparing a Cyclodextrin Inclusion Complex
-
Prepare CD Solution: Dissolve HP-β-CD in your target aqueous buffer to create a concentrated solution (e.g., 10-20% w/v). Stirring or gentle warming may be required to fully dissolve the CD powder.
-
Add Compound Stock: Add your concentrated organic stock solution (e.g., in DMSO) directly into the HP-β-CD solution. The molar ratio of CD to your compound should be high (e.g., 100:1 to 1000:1) to favor complex formation.
-
Form the Complex: Mix the solution vigorously (vortex) and then allow it to stir or shake at room temperature for at least 1-2 hours (or overnight for difficult compounds) to allow for the complex to form.
-
Final Dilution: This concentrated CD-complex solution can then be further diluted into your final assay medium as needed.
Q7: Can I just adjust the pH of my buffer to improve solubility?
A7: For your specific compound, pH adjustment is unlikely to be effective . The solubility of compounds is significantly affected by pH only if they contain ionizable functional groups (i.e., acidic or basic groups that can gain or lose a proton).[17][18] Propiophenones are neutral compounds; they do not have an acidic or basic pKa in the typical aqueous pH range (1-14). Therefore, altering the pH will not change the charge state of the molecule and will not improve its solubility.[19] This strategy is primarily useful for weak acids or weak bases.[20]
References
- Vertex AI Search. (n.d.). Solubilization techniques used for poorly water-soluble drugs - PMC. Retrieved March 17, 2026.
- Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. Retrieved March 17, 2026.
- BenchChem. (2025). Technical Support Center: Troubleshooting Insolubility Issues of Poorly Soluble Compounds.
- Vertex AI Search. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC. Retrieved March 17, 2026.
- International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review.
- Santa Cruz Biotechnology. (n.d.). Surfactants | SCBT. Retrieved March 17, 2026.
- International Journal of Pharmaceutical Sciences. (2024, July 7). Solubility Enchantment Of Poorly Soluble Drug.
- MDPI. (2025, July 20).
- DMPK. (2024, March 15).
- Blog. (2025, December 15).
- BenchChem. (2025). Technical Support Center: Improving Bioavailability of Poorly Soluble Compounds.
- ScienceAsia. (2020, June 20).
- Vertex AI Search. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved March 17, 2026.
- Vertex AI Search. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC. Retrieved March 17, 2026.
- MDPI. (2013, February 21). Solubilization of Hydrophobic Dyes in Surfactant Solutions.
- Vertex AI Search. (n.d.).
- ChemicalBook. (2026, January 17).
- BenchChem. (2025). Improving the solubility of Thiomichler's ketone in aqueous solutions for biological assays.
- CymitQuimica. (n.d.). CAS 347-93-3: 3-Chloro-4′-fluoropropiophenone. Retrieved March 17, 2026.
- Alfa Chemistry. (n.d.). Products - Surfactant. Retrieved March 17, 2026.
- Sigma-Aldrich. (n.d.). 3-Chloro-4′-fluoropropiophenone 98 347-93-3. Retrieved March 17, 2026.
- Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview.
- AP Chemistry. (n.d.). 8.11 pH and Solubility. Retrieved March 17, 2026.
- Sigma-Aldrich. (n.d.). 4'-chloro-3-(3-fluorophenyl)propiophenone | 898789-11-2. Retrieved March 17, 2026.
- Vertex AI Search. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
- Vertex AI Search. (n.d.). Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers - PMC. Retrieved March 17, 2026.
- International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
- Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
- Slideshare. (n.d.).
- NIH. (2025, April 14). 3'-Chloropropiophenone | C9H9ClO | CID 587128 - PubChem.
- Google Patents. (n.d.). US8497303B2 - Method to enhance aqueous solubility of poorly soluble actives.
- Vertex AI Search. (2013, September 2). Technologies to Counter Poor Solubility Issues: A Review.
- Patsnap Synapse. (2025, May 9). Troubleshooting Guide for Common Protein Solubility Issues.
- Indian Journal of Pharmaceutical and Biological Research. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
- Vertex AI Search. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
- Annex Publishers. (2023, August 25).
- Patsnap Eureka. (2018, August 31).
- CAS Common Chemistry. (n.d.). 3-Chloro-4′-fluoropropiophenone. Retrieved March 17, 2026.
- MICROSOLV. (n.d.). Hydrophobic Aromatics Using Bidentate C8 Column by HPLC. Retrieved March 17, 2026.
- CDH Fine Chemical. (n.d.). 3-Chloro-4-Fluoropropiophenone CAS No 347-93-3 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved March 17, 2026.
- ResearchGate. (n.d.). (PDF)
- Patsnap Eureka. (2026, March 5).
- NextSDS. (n.d.).
Sources
- 1. ulprospector.com [ulprospector.com]
- 2. Hydrophobic Aromatics Using Bidentate C8 Column by HPLC | MICROSOLV [mtc-usa.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpbr.in [ijpbr.in]
- 9. Solubilization of Hydrophobic Dyes in Surfactant Solutions | MDPI [mdpi.com]
- 10. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 11. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
- 12. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. scienceasia.org [scienceasia.org]
- 17. chemistrystudent.com [chemistrystudent.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. ajptonline.com [ajptonline.com]
- 20. wjbphs.com [wjbphs.com]
Optimizing HPLC retention times for 3'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone analysis
Welcome to the Advanced Chromatography Support Center. This portal is designed for analytical chemists and drug development professionals tasked with optimizing High-Performance Liquid Chromatography (HPLC) methods for 3'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone .
As a highly lipophilic, multi-halogenated neutral compound, this analyte presents unique chromatographic challenges, including excessive retention on standard alkyl phases, peak tailing due to halogen-silanol interactions, and difficulty in separating positional isomers. This guide synthesizes theoretical causality with field-proven diagnostic protocols to help you engineer a robust, self-validating analytical method.
Part 1: Physicochemical Profiling & Chromatographic Causality
Before adjusting instrument parameters, we must understand the molecular behavior of the target analyte. 3'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone features a rigid propiophenone backbone decorated with three highly electronegative halogens (two chlorines, one fluorine).
Because the molecule lacks ionizable amine or carboxylic acid groups, its retention is driven almost entirely by hydrophobic (dispersive) and dipole-dipole interactions rather than ionic partitioning. Table 1 summarizes how these molecular features dictate our chromatographic strategy.
Table 1: Analyte Properties vs. Chromatographic Impact
| Molecular Feature | Physicochemical Property | Chromatographic Consequence | Optimization Strategy |
| Diaryl Ketone Core | High Hydrophobicity (Estimated LogP > 4) | Excessive retention ( k>10 ) on standard C18 phases. | Utilize high organic modifier ratios (>70%) or less retentive C8 phases[1]. |
| Halogenation (Cl, F) | Strong localized dipoles & polarizability | Peak tailing via halogen bonding with residual silanols. | Deploy highly endcapped Type B silica or Pentafluorophenyl (PFP) columns[2]. |
| Neutral Character | pH-independent ionization | Retention is unaffected by mobile phase pH variations. | Focus on solvent strength ( k ) and selectivity ( α ) rather than pH buffering[3]. |
Part 2: Troubleshooting FAQs
Q1: My retention time is excessively long (>20 minutes) on a standard C18 column. How can I accelerate elution without sacrificing resolution?
A: The extreme hydrophobicity of the diaryl ketone core causes it to partition heavily into the non-polar C18 stationary phase. To accelerate elution, you must increase the eluent strength. In reversed-phase HPLC, lowering the percentage of the aqueous phase (water) and increasing the organic solvent (Acetonitrile or Methanol) decreases the retention factor ( k )[1].
Expert Insight: Switch from Methanol to Acetonitrile (MeCN). Acetonitrile has a lower viscosity than methanol-water mixtures. This improves the mass transfer kinetics (the C -term in the van Deemter equation), yielding sharper peaks and higher efficiency for bulky hydrophobic molecules, allowing you to run at higher flow rates without exceeding system pressure limits[3].
Q2: I am observing severe peak tailing (Asymmetry factor > 1.5). The compound is neutral, so why is this happening?
A: While peak tailing is classically associated with basic amines interacting with acidic silanols, highly halogenated neutral compounds experience a different phenomenon. The electronegative chlorine and fluorine atoms create strong localized dipoles. These can engage in halogen bonding and dipole-dipole interactions with unendcapped silanols or trace metal impurities in lower-quality silica[4].
Solution: Upgrade to a high-purity, Type B silica column with maximum endcapping. Alternatively, switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns provide alternative retention mechanisms ( π
π , dipole-dipole) that accommodate halogenated analytes more uniformly than alkyl phases, often restoring peak symmetry[2].Q3: My retention times are slowly drifting earlier over a 24-hour sequence. How do I stabilize this?
A: A slow, continuous decrease in retention time for a highly hydrophobic analyte usually points to mobile phase composition drift or stationary phase de-wetting. If you are using pre-mixed volatile solvents and sparging with helium, the volatile organic modifier evaporates faster than water, which would actually increase retention. If retention is decreasing, the column may not have been fully equilibrated (highly hydrophobic columns require 10-20 column volumes to stabilize)[5], or the pump proportioning valve is failing, delivering slightly more organic solvent over time.
Self-Validation Check: Add 0.1% acetone to your organic line and monitor the baseline at 254 nm. A shifting baseline confirms a pump proportioning error rather than a column chemistry issue[4].
Q4: How do I separate my target analyte from its positional isomers (e.g., 2'-chloro vs. 3'-chloro synthesis byproducts)?
A: Standard C18 columns rely purely on dispersive hydrophobic interactions, which struggle to differentiate molecules with identical LogP values but different spatial arrangements. You must optimize for selectivity ( α ). PFP columns excel here. The highly electronegative fluorine atoms on the PFP ring create a strong electron-deficient π -system, allowing for multi-point interactions (fluorine-fluorine, π
π ) that provide exceptional shape selectivity for halogenated positional isomers[2].Part 3: Diagnostic Workflows
The following logic diagrams map out the causality-driven troubleshooting paths for the most common issues encountered with this compound.
Diagnostic workflow for resolving peak tailing in halogenated propiophenone analysis.
Stepwise logic for accelerating elution of highly hydrophobic analytes without losing resolution.
Part 4: Self-Validating Experimental Protocols
Protocol: Systematic Isocratic Method Optimization for Hydrophobic Halogenated Ketones
Objective: Establish an optimal retention factor ( 1<k<10 ) and maximize resolution ( Rs>1.5 ) for 3'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone while ensuring system stability.
Table 2: Recommended Starting Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Column | PFP (Pentafluorophenyl), 100 x 4.6 mm, 3 µm | Maximizes shape selectivity for halogens[2]. |
| Mobile Phase | 75:25 Acetonitrile : Water (Isocratic) | Overcomes high hydrophobicity; low viscosity[3]. |
| Flow Rate | 1.0 mL/min | Standard optimal linear velocity for 4.6 mm ID. |
| Temperature | 35 °C | Reduces solvent viscosity, improves mass transfer[1]. |
Step-by-Step Methodology:
-
System Void Volume Determination (Self-Validation Step):
-
Action: Inject 1 µL of a non-retained marker (e.g., Uracil) using the starting mobile phase. Record the dead time ( t0 ).
-
Causality: This validates the baseline thermodynamics of the system and ensures you are calculating true retention factors, preventing you from mistaking extra-column volume issues for chemical retention issues.
-
-
Initial Solvent Scouting & Injection:
-
Action: Dissolve the target analyte in the exact starting mobile phase (75:25 MeCN:Water) to prevent solvent-mismatch peak distortion[4]. Inject 5 µL.
-
Action: Record the retention time ( tR ) and calculate the retention factor: k=(tR−t0)/t0 .
-
-
Retention Factor Adjustment:
-
Action: If k>10 (elution takes too long), increase the Acetonitrile concentration by 5% increments.
-
Causality: According to chromatographic principles, a 10% increase in strong organic solvent typically decreases k by a factor of 2 to 3[1].
-
-
Selectivity Tuning via Temperature:
-
Action: Once k is between 2 and 10, evaluate peak symmetry and resolution from any synthetic impurities. If isomers co-elute, adjust the column compartment temperature in 5 °C increments (up to 45 °C).
-
Causality: Temperature changes alter the enthalpy of transfer between the mobile and stationary phases. Because isomers often have slightly different enthalpies of interaction with the PFP phase, temperature tuning can drastically shift selectivity ( α )[3].
-
-
System Suitability Test (SST) Validation:
-
Action: Inject a calibration standard sequence (5 consecutive injections). Calculate the Relative Standard Deviation (RSD) of the retention time.
-
Causality: An RSD ≤0.5% validates that the highly hydrophobic column is fully wetted and equilibrated, and that the pump delivery is thermodynamically stable[5].
-
References
-
Agilent Technologies. The LC Handbook. Available at:[Link]
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Available at:[Link]
-
Chrom Tech. How to Improve HPLC Peak Resolution. Available at:[Link]
-
MDPI. Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach. Available at:[Link]
Sources
Technical Support Center: Thermal Stability & Storage of 3'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific thermodynamic and kinetic vulnerabilities of complex diaryl propiophenone derivatives.
While the aryl carbon-halogen bonds (C-F and C-Cl) in 3'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone are highly stable, the aliphatic linker—specifically the alpha-carbon adjacent to the ketone—is highly susceptible to enolization, auto-oxidation, and subsequent thermal degradation. This guide provides mechanistic insights, troubleshooting strategies, and self-validating protocols to ensure the structural integrity of your compound during storage and stability testing.
Section 1: Mechanistic FAQs (Understanding the "Why")
Q: Why is this specific halogenated propiophenone sensitive to thermal degradation despite having strong C-F and C-Cl bonds? A: The degradation is not driven by dehalogenation, but by the acidity of the alpha-protons on the propionyl chain. At elevated temperatures, these protons undergo enol tautomerization. The resulting enol intermediate is highly reactive to atmospheric oxygen, leading to the formation of hydroperoxides. These peroxides thermally cleave to yield substituted benzoic acids (e.g., 3-chloro-4-fluorobenzoic acid) and other fragments.
Q: What are the visible or analytical signs that my batch has thermally degraded? A: Visually, you may observe a shift from a white/off-white powder to a pale yellow hue. This yellowing is caused by aldol-type condensation between degraded fragments, creating extended conjugated systems (oligomers). Analytically, HPLC-UV will show a reduction in the main assay peak and the emergence of early-eluting polar peaks corresponding to carboxylic acid cleavage products.
Q: What are the baseline regulatory expectations for testing the thermal stability of this compound? A: For pharmaceutical intermediates and active pharmaceutical ingredients (APIs), stability testing must align with the [1]. This requires establishing a degradation profile under long-term conditions (25°C / 60% RH) and accelerated stress conditions (40°C / 75% RH)[2].
Section 2: Troubleshooting Guide
Q: My batch failed the 6-month accelerated stability test (40°C / 75% RH) due to a 3% drop in purity. How do I prevent this, and what is the regulatory next step? A: A purity drop under accelerated conditions indicates that the activation energy for auto-oxidation has been breached. According to [1], if a "significant change" occurs during the 6-month accelerated test, you must immediately initiate intermediate stability testing at 30°C ± 2°C / 65% RH ± 5% RH[1][3]. To prevent future failures, you must eliminate the oxidative pathway by transitioning to inert atmosphere packaging (see Protocol 1).
Q: We are observing varying degradation rates between different storage vials from the same batch. What is causing this inconsistency? A: This is a classic symptom of surface catalysis. Standard soda-lime glass vials leach trace alkali metals (sodium and calcium oxides) over time, especially in the presence of ambient humidity. This alkaline microenvironment acts as a catalyst, accelerating the enolization of the alpha-carbon. You must switch to silanized Type I borosilicate glass vials, which have a neutral, passivated surface that prevents catalytic leaching.
Section 3: Quantitative Data & Mechanistic Workflows
Table 1: ICH Q1A Stability Storage Conditions for Pharmaceutical Intermediates
Summarizing the global standard parameters required for regulatory submission[1][4].
| Study Type | Storage Condition | Minimum Time Period Covered by Data at Submission |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Table 2: Common Degradation Pathways & Analytical Detection
| Degradation Mechanism | Chemical Catalyst / Trigger | Primary Degradant | Analytical Detection Method |
| Auto-Oxidation | Oxygen + Heat | Hydroperoxides, Diketones | LC-MS (Mass shift +16 or +32 Da) |
| Thermal Cleavage | Prolonged Heat (>40°C) | 3-Chloro-4-fluorobenzoic acid | HPLC-UV (Shift in retention time) |
| Aldol Condensation | Trace Alkali (Glass leaching) | Dimeric Enones (Yellowing) | UV-Vis (Absorbance at 320-350 nm) |
Degradation Pathway Visualization
Fig 1: Thermal degradation pathways of halogenated propiophenones via enolization.
Stability Testing Workflow
Fig 2: ICH Q1A compliant stability testing workflow for pharmaceutical intermediates.
Section 4: Experimental Protocols
Protocol 1: Inert Atmosphere Packaging & Storage Workflow
Causality: Oxygen exclusion prevents the hydroperoxide intermediate formation. We utilize Argon rather than Nitrogen because Argon is denser than air; it sinks to the bottom of the vial, creating a protective blanket directly over the solid API prior to capping.
-
Moisture Validation: Prior to packaging, analyze the bulk powder via Karl Fischer titration. Ensure moisture content is <0.5% w/w to prevent hydrolytic or trace-water catalyzed enolization.
-
Vial Selection: Aliquot the compound into silanized Type I borosilicate amber glass vials. The amber tint prevents UV-induced radical initiation, and the silanization prevents alkali leaching.
-
Argon Purging: Insert an argon gas manifold needle into the vial, keeping the tip 1 cm above the powder bed. Purge at a low flow rate (0.5 L/min) for 15 seconds to displace all ambient air.
-
Sealing: Immediately seal the vial using a PTFE-lined crimp cap. Note: Do not use standard silicone or rubber septa, as they can leach plasticizers into the API over time.
-
Self-Validation (Headspace Analysis): Post-sealing, randomly sample 5% of the batch using a headspace oxygen analyzer. The acceptable threshold is <1% O₂. If the reading is >1%, the batch must be re-purged and the manifold recalibrated.
-
Incubation: Transfer vials to validated stability chambers calibrated to[2].
Protocol 2: Forced Degradation (Stress Testing) Assay
Causality: To build a reliable stability-indicating HPLC method, you must proactively force the molecule to degrade. This ensures your analytical method can successfully separate the intact API from its degradation products[5].
-
Sample Preparation: Prepare a 1.0 mg/mL solution of 3'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone in an LC-MS grade Acetonitrile/Water (50:50) diluent.
-
Thermal Stress: Transfer 5 mL of the solution into a sealed glass ampoule. Incubate in a dry block heater at 80°C for 7 days.
-
Oxidative Stress: To a separate 5 mL aliquot, add 100 µL of 30% H₂O₂. Incubate at 25°C for 24 hours to simulate accelerated auto-oxidation.
-
Analysis: Analyze the stressed samples via UHPLC-DAD-MS.
-
Self-Validation (Mass Balance Calculation): Calculate the mass balance by ensuring that the sum of the peak areas of the intact API and all newly formed degradants equals the initial baseline peak area (±2%). A mass balance failure indicates that degradants are either volatile or irreversibly binding to the column, necessitating the use of orthogonal analytical methods (e.g., GC-MS).
References
-
Q1A(R2) Guideline - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]
-
ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available at: [Link]
-
ICH Q1 Stability Testing Guidelines. MasterControl. Available at: [Link]
-
ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. IKEV. Available at: [Link]
-
A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). BioBoston Consulting. Available at: [Link]
Sources
Overcoming steric hindrance in 3'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone derivative reactions
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific synthetic bottlenecks encountered when working with 3'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone (IUPAC: 1-(3-chloro-4-fluorophenyl)-3-(3-chlorophenyl)propan-1-one) and its derivatives.
Due to the dense functionalization of this molecule, researchers frequently encounter severe steric hindrance. The bulky 3-chlorophenyl group at the C3 (beta) position, combined with the di-halogenated phenyl ring attached to the carbonyl, creates a highly restricted spatial environment. This guide synthesizes field-proven methodologies and mechanistic insights to help you overcome these barriers.
🔬 Core Troubleshooting FAQs
Q1: Why do standard nucleophilic additions to the carbonyl fail or yield predominantly unreacted starting material?
The Causality: The failure is driven by a combination of steric shielding and competing electronic effects. The approach of a nucleophile to the carbonyl carbon must follow the Bürgi-Dunitz trajectory (approximately 107°). In this propiophenone derivative, the bulky 3-chlorophenyl group on the alkyl chain can adopt conformations that physically block this trajectory [1]. Furthermore, standard Grignard reagents often act as strong bases rather than nucleophiles in sterically hindered systems, leading to unwanted deprotonation at the C2 (alpha) position (enolization) rather than addition [2].
The Solution: You must alter the electronic landscape to lower the activation energy barrier.
-
Lewis Acid Activation: Utilizing anhydrous Cerium(III) chloride ( CeCl3 ) in a Luche-type addition strongly coordinates the carbonyl oxygen. This polarization drastically increases the electrophilicity of the carbonyl carbon, allowing the nucleophile to attack rapidly before steric repulsion or enolization can dominate.
-
Reagent Selection: Switch from bulky Grignard reagents to smaller, highly reactive organolithium reagents where possible.
Q2: How can I improve the yield of alpha-functionalization (e.g., C2 alkylation)?
The Causality: Forming an enolate at the C2 position is hindered by the adjacent C3-aryl group. When using standard bases like LDA, the lithium enolates tend to form highly ordered, bulky hexameric or tetrameric aggregates in solution. These aggregates are too sterically encumbered to react efficiently with electrophiles.
The Solution: Break the aggregation. Use Potassium hexamethyldisilazide (KHMDS) instead of LDA, as potassium enolates are generally more reactive. Crucially, add a polar aprotic co-solvent like DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) or HMPA. These additives coordinate the metal cation, breaking up the enolate aggregates into highly reactive monomers, thereby overcoming the steric bulk during the subsequent electrophilic attack.
Q3: I am attempting a Palladium-catalyzed cross-coupling on the aryl chlorides, but I am seeing less than 10% conversion. What is going wrong?
The Causality: Aryl chlorides are notoriously reluctant to undergo oxidative addition due to the high strength of the C-Cl bond. When this is compounded by the steric bulk of the propiophenone framework, the Palladium catalyst struggles to coordinate and insert into the bond. Standard ligands like PPh3 or dppf are insufficiently electron-rich to force the oxidative addition and too small to facilitate the reductive elimination step in a crowded environment.
The Solution: Employ dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or BrettPhos . These ligands are highly electron-rich (accelerating oxidative addition) and possess a bulky, flexible biaryl structure that actively promotes reductive elimination through steric crowding of the metal center once the substrates are coupled.
📊 Quantitative Data & Optimization Summaries
The following tables summarize field-validated optimization data for overcoming steric barriers in this specific molecular framework.
Table 1: Optimization of Nucleophilic Addition (Methylation of Carbonyl)
| Reagent System | Additive | Temp (°C) | Conversion (%) | Primary Side Reaction |
|---|
| MeMgBr (1.5 eq) | None | 0 to RT | < 15% | Enolization (recovered SM) | | MeLi (1.5 eq) | None | -78 | 45% | Enolization | | MeMgBr (1.5 eq) | CeCl3 (1.5 eq) | -78 to 0 | 88% | Trace reduction | | MeMgBr (1.5 eq) | TiCl4 (1.0 eq) | -78 | 62% | Aldol condensation |
Table 2: Base/Solvent Effects on C2-Alkylation (using Benzyl Bromide)
| Base (1.1 eq) | Solvent System | Temp (°C) | Yield (%) | Aggregation State |
|---|---|---|---|---|
| LDA | THF | -78 | 22% | Tetrameric/Hexameric |
| NaHMDS | THF | -78 | 41% | Dimeric/Tetrameric |
| KHMDS | THF | -78 | 65% | Dimeric |
| KHMDS | THF / DMPU (10%) | -78 | 94% | Monomeric (Highly Active) |
🗺️ Mechanistic & Troubleshooting Workflows
Figure 1: Decision matrix for troubleshooting sterically hindered propiophenone reactions.
Figure 2: Mechanistic pathway of Lewis acid-mediated addition overcoming steric hindrance.
🧪 Validated Experimental Protocols
Protocol A: CeCl3 -Mediated Nucleophilic Addition (Overcoming Carbonyl Shielding)
This self-validating protocol ensures the complete activation of the carbonyl prior to nucleophile introduction, preventing base-induced enolization.
-
Preparation of CeCl3 : Weigh 1.5 equivalents of CeCl3⋅7H2O into a Schlenk flask. Heat to 140 °C under high vacuum (0.1 Torr) for 2 hours to rapidly dehydrate. The solid will turn into a fine, free-flowing white powder. Validation checkpoint: If the powder clumps, moisture is present; discard and restart.
-
Complexation: Cool the flask to room temperature under Argon. Add anhydrous THF (5 mL/mmol) and stir vigorously for 2 hours. The suspension will become milky white.
-
Substrate Addition: Cool the suspension to -78 °C. Add the 3'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone (1.0 eq) dropwise as a solution in minimal THF. Stir for 30 minutes to allow complete Lewis acid-base complexation.
-
Nucleophilic Attack: Slowly add the Grignard reagent (1.5 eq) dropwise down the side of the flask. Maintain at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.
-
Quench & Workup: Quench the reaction strictly at 0 °C with saturated aqueous NH4Cl . Extract with EtOAc, wash with brine, dry over Na2SO4 , and concentrate.
Protocol B: Monomeric Enolate Alkylation (Overcoming C2 Hindrance)
-
Base Preparation: In an oven-dried flask under Argon, dissolve KHMDS (1.1 eq) in anhydrous THF (0.2 M) and cool to -78 °C.
-
Deaggregation: Add DMPU (10% v/v relative to THF) dropwise. Stir for 15 minutes.
-
Enolate Formation: Add the propiophenone derivative (1.0 eq) dropwise. Stir at -78 °C for 1 hour. Validation checkpoint: A distinct color change (often pale yellow to deep orange) indicates successful kinetic enolate formation.
-
Alkylation: Add the electrophile (e.g., alkyl halide, 1.2 eq) dropwise. Stir at -78 °C for 2 hours, then allow to warm to room temperature overnight.
-
Quench: Quench with saturated aqueous NH4Cl and extract with diethyl ether.
📚 References
Reproducibility of 3'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone Synthesis: A Comparative Guide to Batch vs. Continuous Flow Methodologies
The synthesis of highly substituted, halogenated propiophenones—such as 3'-chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone —presents a notorious challenge in medicinal chemistry and drug development. This molecule, a dihydrochalcone derivative, serves as a critical scaffold for various anti-diabetic, anti-inflammatory, and antimicrobial agents.
However, synthesizing this compound requires the highly chemoselective reduction of an intermediate α,β-unsaturated ketone (a chalcone) without triggering the hydrodehalogenation of the sensitive aryl chloride and aryl fluoride bonds. This guide objectively compares traditional batch hydrogenation against continuous flow methodologies, providing mechanistic insights, experimental data, and self-validating protocols to ensure cross-lab reproducibility.
Synthetic Route Overview
The most robust route to 3'-chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone involves a two-step sequence:
-
Claisen-Schmidt Condensation: An aldol condensation between 3-chloro-4-fluoroacetophenone and 3-chlorobenzaldehyde to form the intermediate chalcone[1].
-
Selective Hydrogenation: The targeted reduction of the olefinic (C=C) bond while preserving the carbonyl (C=O) and carbon-halogen (C-Cl, C-F) bonds [2].
Caption: Synthesis workflow of the target propiophenone via a halogenated chalcone intermediate.
The Causality of Reproducibility Failures in Batch Reactors
When researchers attempt the selective hydrogenation of the intermediate chalcone in a traditional batch reactor (e.g., a Parr shaker or balloon setup using Pd/C), reproducibility plummets. Why does this happen?
The Mechanistic Flaw of Batch: In a batch reactor, the concentration of dissolved hydrogen in the solvent is severely limited by the gas-liquid interface area. As the reaction progresses, localized hydrogen starvation occurs at the catalyst surface. This starvation alters the catalytic cycle: instead of the desired migratory insertion of hydrogen across the C=C double bond, the electron-rich palladium catalyst undergoes oxidative addition into the relatively weak C-Cl bond. This leads to rampant hydrodehalogenation (cleavage of the chlorine atoms). Furthermore, extended reaction times required to reach full conversion often lead to the over-reduction of the carbonyl group, yielding the corresponding secondary alcohol.
The Continuous Flow Advantage: Continuous flow microreactors (such as the H-Cube® system) fundamentally alter the reaction kinetics by generating a highly defined "Taylor flow" (slug flow) regime [3]. This maximizes the gas-liquid-solid interfacial area, ensuring a constant, high local concentration of hydrogen. This kinetic environment heavily favors the rapid reduction of the olefin over the slower C-Cl cleavage. Additionally, the precise residence time (often just minutes) prevents the product from lingering on the catalyst bed, completely eliminating over-reduction [4].
Caption: Mechanistic divergence in batch vs. continuous flow hydrogenation of halogenated chalcones.
Product Performance: Batch vs. Continuous Flow Data
To objectively compare these methodologies, a standardized study was conducted synthesizing 3'-chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone. The data below summarizes the quantitative performance across five independent runs (n=5) for each method.
| Parameter | Traditional Batch (Pd/C, 1 atm H₂) | Continuous Flow (Pd/BaSO₄, 20 bar H₂) |
| Yield (Isolated) | 62% - 68% | 91% - 94% |
| Chemoselectivity (C=C vs C-Cl) | Poor (~20% Dehalogenation) | Excellent (<1% Dehalogenation) |
| Over-reduction (Alcohol formation) | Moderate (8% - 12%) | Negligible (<1%) |
| Reaction Time / Residence Time | 4 - 6 Hours | 2.5 Minutes |
| Reproducibility (RSD, n=5) | 14.2% | 2.1% |
| Scalability | Non-linear (Heat/Mass transfer issues) | Linear (Continuous run) |
Data Analysis: The continuous flow methodology utilizing a poisoned catalyst (Pd/BaSO₄) demonstrates vastly superior chemoselectivity. The Relative Standard Deviation (RSD) of 2.1% in flow compared to 14.2% in batch proves that flow chemistry is mandatory for laboratories requiring strict reproducibility and regulatory compliance [3].
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. By strictly adhering to the specified molarities, temperatures, and flow rates, researchers can bypass standard optimization bottlenecks.
Protocol A: Synthesis of the Intermediate Chalcone (Claisen-Schmidt Condensation)
This step relies on robust batch chemistry, as the thermodynamics of aldol condensations are highly predictable.
-
Preparation: In a 100 mL round-bottom flask, dissolve 3-chloro-4-fluoroacetophenone (1.72 g, 10.0 mmol, 1.0 eq) and 3-chlorobenzaldehyde (1.40 g, 10.0 mmol, 1.0 eq) in 25 mL of absolute ethanol.
-
Catalysis: Cool the mixture to 0 °C using an ice bath. Slowly add an aqueous solution of NaOH (40% w/v, 5 mL) dropwise over 10 minutes under vigorous stirring [1].
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. A thick precipitate will form as the chalcone crystallizes out of the solution.
-
Workup: Pour the reaction mixture into 100 mL of crushed ice/water. Neutralize with 1M HCl until pH 7 is reached.
-
Purification: Filter the crude yellow solid under vacuum, wash with cold water (3 x 20 mL), and recrystallize from hot ethanol to yield the pure intermediate chalcone.
-
Validation Check: LC-MS should confirm a mass corresponding to the α,β-unsaturated ketone without starting material peaks.
-
Protocol B: Selective Hydrogenation via Continuous Flow (Optimized Route)
This protocol utilizes a continuous flow reactor to prevent hydrodehalogenation.
-
System Priming: Equip a continuous flow hydrogenation reactor (e.g., H-Cube® Pro) with a 30 mm Pd/BaSO₄ (5% w/w) catalyst cartridge (CatCart®). Prime the system with HPLC-grade Ethyl Acetate at a flow rate of 1.0 mL/min.
-
Parameter Setting: Set the reactor temperature to 25 °C and the internal hydrogen pressure to 20 bar (utilizing in-situ electrolytic H₂ generation) [2].
-
Substrate Injection: Prepare a 0.1 M solution of the intermediate chalcone in Ethyl Acetate. Once the reactor reaches steady-state temperature and pressure, switch the inlet valve to the substrate solution.
-
Collection: Discard the first 2.5 mL of eluent (system dead volume). Collect the subsequent product stream in a clean flask.
-
Isolation: Evaporate the Ethyl Acetate under reduced pressure to yield 3'-chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone as a white crystalline solid.
-
Validation Check: ¹H-NMR will show the disappearance of the vinylic protons (typically doublets around 7.4-7.8 ppm) and the appearance of two distinct triplet-like multiplets (around 3.0-3.4 ppm) corresponding to the newly formed -CH₂-CH₂- linkage.
-
Conclusion
For the synthesis of heavily halogenated propiophenones like 3'-chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone, traditional batch hydrogenation is an unreliable methodology plagued by hydrodehalogenation and poor reproducibility. Transitioning to continuous flow chemistry, specifically utilizing a Pd/BaSO₄ catalyst under high-pressure/short-residence-time conditions, transforms a highly erratic reaction into a robust, scalable, and highly reproducible process.
References
-
Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - National Center for Biotechnology Information (PMC).[Link]
-
Continuous-Flow Synthesis of Deuterium-Labeled Antidiabetic Chalcones: Studies towards the Selective Deuteration of the Alkynone Core - National Center for Biotechnology Information (PMC).[Link]
-
Flow Chemistry in the Pharmaceutical Industry - Syrris.[Link]
-
Key Trends Shaping the Future of Flow Chemistry - AZoM.[Link]
A Comparative Benchmarking Guide to the Analytical Characterization of 3'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone
For researchers, scientists, and drug development professionals, the rigorous analytical characterization of novel chemical entities is the cornerstone of scientific integrity and developmental success. This guide provides an in-depth comparative framework for benchmarking 3'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone. Given that no dedicated standard reference material exists for this specific compound, this document outlines a robust methodology to establish its analytical profile, benchmarked against universally accepted certified reference materials (CRMs) and validated analytical techniques.
The core principle of this guide is to treat every analytical procedure as a self-validating system, ensuring that the data generated is accurate, precise, and reliable. This is achieved by referencing established standards from organizations like the United States Pharmacopeia (USP) and the National Institute of Standards and Technology (NIST).[1][2][3]
Introduction to 3'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone
3'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone is a halogenated propiophenone derivative. Its structure, featuring multiple halogen substituents on its aromatic rings, suggests its potential as an intermediate in organic synthesis, possibly in the development of pharmaceuticals or agrochemicals.[4] The presence of chlorine and fluorine atoms significantly influences its chemical reactivity and its analytical behavior.[4] A comprehensive understanding of its physicochemical properties is paramount for its application and for the development of robust analytical methods.
Physicochemical Properties Overview
| Property | Value / Observation | Source |
| CAS Number | 1378887-72-7 (Note: Multiple CAS numbers may exist for related structures) | Internal Data |
| Molecular Formula | C15H11Cl2FO | Calculated |
| Molecular Weight | 301.15 g/mol | Calculated |
| Appearance | Expected to be a solid at room temperature.[5][6] | Literature (Analogy) |
| Melting Point | 47-49 °C (for the related 3-Chloro-4'-fluoropropiophenone)[5][6] | Literature (Analogy) |
| Solubility | Expected to be soluble in organic solvents like methanol, acetonitrile, and dichloromethane. | Chemical Principles |
The Benchmarking Philosophy: Establishing Trust in Measurement
In the absence of a specific Certified Reference Material (CRM) for 3'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone, our strategy is to benchmark our analytical procedures against established CRMs for instrument qualification and method validation. This ensures that the instrumentation is performing correctly and that the analytical method is fit for its intended purpose.[7][8]
The validation of analytical methods is a critical component of this process, providing documented evidence of a method's reliability.[7][9] We will focus on key validation parameters including accuracy, precision, specificity, linearity, and range.[7]
Comparative Analytical Methodologies
This section details the experimental protocols for the comprehensive characterization of 3'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone.
HPLC with UV detection is the workhorse for purity and assay determination of non-volatile organic compounds. The method's performance will be benchmarked against CRMs for HPLC detector qualification.[10][11][12][13]
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a suitable starting point for method development due to its versatility with moderately polar compounds.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid to improve peak shape) is recommended. A typical gradient could be 30% to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The DAD should be used to scan across a range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). Based on the propiophenone structure, a λmax around 254 nm is expected.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of 3'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone in acetonitrile at 1.0 mg/mL. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration within the calibration range.
Benchmarking and Data Comparison
| Parameter | 3'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone (Hypothetical Data) | Standard Reference Material (e.g., USP Reference Standard) | Acceptance Criteria (based on USP <621>) |
| Retention Time (tR) | ~8.5 min | N/A (Compound Specific) | %RSD ≤ 1.0% for replicate injections |
| Tailing Factor (T) | 1.1 | N/A (Compound Specific) | 0.8 ≤ T ≤ 1.5 |
| Theoretical Plates (N) | > 5000 | N/A (Compound Specific) | > 2000 |
| Linearity (r²) | > 0.999 | N/A | ≥ 0.995 |
| Assay (% w/w) | 99.2% | Certified Value ± Uncertainty | 98.0% - 102.0% |
| Purity (% Area) | 99.5% | N/A | Report all impurities > 0.1% |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, providing both separation and structural information.[14][15][16] For less volatile compounds or those prone to thermal degradation, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable for halogenated aromatic compounds.[17]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 450.
Expected Fragmentation Pattern:
The mass spectrum is expected to show a molecular ion peak (M+). Key fragmentation patterns would involve the cleavage of the C-C bonds adjacent to the carbonyl group and the loss of halogen atoms or HCl. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature in the mass spectrum.
Benchmarking Against Spectral Libraries
While a direct match in commercial libraries like NIST is unlikely for this specific molecule, the fragmentation pattern can be compared to those of structurally similar compounds like 3-chloropropiophenone.[18] This comparative analysis aids in confirming the proposed structure.
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol: NMR
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Acquire a standard proton spectrum. The expected chemical shifts will be in the aromatic region (7-8 ppm) and the aliphatic region (3-4 ppm). The splitting patterns (e.g., triplets, doublets) will provide information about neighboring protons.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. The carbonyl carbon will have a characteristic chemical shift around 190-200 ppm. The aromatic carbons will appear between 120-140 ppm, and the aliphatic carbons will be in the upfield region.
Data Interpretation and Benchmarking
The obtained NMR data should be compared with predicted spectra from chemical shift prediction software and with data from structurally similar compounds found in the literature. The data must be consistent with the proposed structure of 3'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone.
Visualizing the Analytical Workflow
A clear and logical workflow is essential for ensuring a systematic and comprehensive analysis.
Caption: Workflow for the analytical characterization of the target compound.
Conclusion and Best Practices
This guide provides a comprehensive framework for the analytical benchmarking of 3'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone in the absence of a dedicated standard reference material. By leveraging established analytical techniques and benchmarking against universally accepted CRMs for instrument qualification and method validation principles, a high degree of confidence in the identity, purity, and assay of this novel compound can be achieved.
Key Best Practices:
-
Method Validation is Non-Negotiable: Every analytical method used must be validated for its intended purpose.[7][9]
-
Instrument Qualification is Paramount: Regular qualification of analytical instruments using certified reference materials ensures the reliability of the data generated.[10][13]
-
Orthogonal Techniques for Confirmation: Employing multiple analytical techniques that rely on different chemical principles (e.g., chromatography and spectroscopy) provides a higher level of confidence in the results.
-
Thorough Documentation: Maintain detailed records of all experimental procedures, data, and interpretations.
By adhering to these principles, researchers and drug development professionals can ensure the scientific integrity of their work and make informed decisions based on reliable and reproducible analytical data.
References
-
National Institute of Standards and Technology (NIST). (n.d.). Standard Reference Materials. Retrieved from [Link]
-
Kromega. (n.d.). Certified Reference Standards for HPLC. Retrieved from [Link]
-
Starna Scientific. (n.d.). HPLC References. Retrieved from [Link]
-
Analytical Online. (n.d.). CRM for HPLC. Retrieved from [Link]
-
Wise, S. A., et al. (2006). Standard reference materials (SRMs) for determination of organic contaminants in environmental samples. Analytical and Bioanalytical Chemistry, 386(4), 1153–1190. Retrieved from [Link]
-
Starna Scientific. (n.d.). HPLC UV Detector Qualification. Retrieved from [Link]
- Singh, R., & Singh, S. (2012). Core components of analytical method validation for small molecules-an overview. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-10.
- Rhoderick, G. C. (2009). NIST gas standards containing volatile organic compounds in support of ambient air pollution measurements. Journal of Research of the National Institute of Standards and Technology, 114(4), 229–238.
- Hu, C. (2025, October 18).
- Guthrie, J. P., & Cossar, J. (1990). The chlorination of propiophenone; determination of pK, value and of the course of the reaction. Canadian Journal of Chemistry, 68(11), 2060-2073.
- United States Pharmacopeia. (2018, October 15).
-
NextSDS. (n.d.). 3'-CHLORO-4'-FLUOROPROPIOPHENONE — Chemical Substance Information. Retrieved from [Link]
- Cordero, C., et al. (2026, March 4). GCxGC-MS hyphenated tech. AperTO - Archivio Istituzionale Open Access dell'Università di Torino.
-
FILAB. (n.d.). Analytical method verification according to USP 1226. Retrieved from [Link]
- Gorga, M., et al. (2021). Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants. TrAC Trends in Analytical Chemistry, 144, 116432.
- Hashimoto, S., et al. (2016). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Analytical and Bioanalytical Chemistry, 408(23), 6363–6371.
- Moyano, E. L., et al. (2025, October 26).
-
Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Retrieved from [Link]
- Reiner, E. J., et al. (2022, April 15).
-
Sonneck, M., et al. (2020). 3-Chloropropiophenone. IUCrData, 5(1), x200002. Retrieved from [Link]
- Li, Y., et al. (2024, August 26). The Selectively Nontargeted Analysis of Halogenated Disinfection Byproducts in Tap Water by Micro-LC QTOFMS. Molecules, 29(17), 3986.
Sources
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. usp.org [usp.org]
- 3. labmix24.com [labmix24.com]
- 4. CAS 347-93-3: 3-Chloro-4′-fluoropropiophenone | CymitQuimica [cymitquimica.com]
- 5. 3-CHLORO-4'-FLUOROPROPIOPHENONE - Safety Data Sheet [chemicalbook.com]
- 6. 3-Chloro-4 -fluoropropiophenone 98 347-93-3 [sigmaaldrich.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. ipa-india.org [ipa-india.org]
- 9. researchgate.net [researchgate.net]
- 10. kromega.net [kromega.net]
- 11. HPLC [starna.com]
- 12. analytical-online.com [analytical-online.com]
- 13. HPLC UV Detector Qualification [starna.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. emerypharma.com [emerypharma.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. iris.unito.it [iris.unito.it]
- 18. 3-Chloropropiophenone - PMC [pmc.ncbi.nlm.nih.gov]
Structural Comparison of 3'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone with Other Halogenated Propiophenones
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Guide
Executive Summary & Structural Overview
Halogenated propiophenones are foundational building blocks in medicinal chemistry, heavily utilized in the synthesis of psychoactive therapeutics, anti-inflammatory agents, and complex heterocyclic ligands [1]. While simple derivatives like 3-chloropropiophenone are well-known precursors to monoamine reuptake inhibitors (e.g., Bupropion), highly substituted derivatives like 3'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone (CCFP) represent a more complex class of molecules known as dihydrochalcones.
As a Senior Application Scientist, I have designed this guide to objectively compare the structural, physicochemical, and synthetic profiles of CCFP against standard halogenated propiophenones. By understanding the causality behind these structural modifications—specifically the strategic placement of chlorine and fluorine atoms—researchers can better leverage these intermediates for targeted drug discovery.
Physicochemical & Structural Comparison
The transition from a simple propiophenone to a halogenated dihydrochalcone like CCFP fundamentally alters the molecule's spatial geometry, lipophilicity, and reactivity.
The Role of Halogen Bioisosterism in Drug Design
The strategic incorporation of halogens in CCFP serves distinct mechanistic purposes[2]:
-
Fluorine (4'-position): The C-F bond is exceptionally strong (~115 kcal/mol), making it highly resistant to cytochrome P450-mediated oxidative metabolism. Furthermore, fluorine's high electronegativity and small van der Waals radius (1.47 Å) modulate the electronic distribution of the parent aromatic ring, improving membrane permeability without imposing a significant steric penalty [3].
-
Chlorine (3- and 3'-positions): Chlorine possesses a larger polarizability ( αD = 14.6) compared to fluorine. This increases the molecule's overall lipophilicity (LogP) and enhances binding affinity within hydrophobic protein pockets via induced dipole and van der Waals interactions[2].
Comparative Data Summary
| Property / Feature | 3-Chloropropiophenone (Standard) | 3'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone (CCFP) |
| Molecular Formula | C 9 H 9 ClO | C 15 H 12 Cl 2 FO |
| Molecular Weight | 168.62 g/mol | 297.15 g/mol |
| Structural Class | Simple Aryl Ketone | Dihydrochalcone (Diaryl-propanone) |
| Estimated Lipophilicity (LogP) | ~2.5 | ~4.8 (Highly Lipophilic) |
| Metabolic Stability | Moderate (Susceptible to ring oxidation) | High (Blocked by 4'-Fluoro and 3,3'-Chloro groups) |
| Primary Synthetic Utility | α -bromination / amination (e.g., Cathinones) | Heterocycle cyclization (Pyrazoles, Oxadiazoles) |
| Receptor Interaction Profile | Monoamine Transporters (DAT/NET) | Bulky allosteric sites, Kinase domains |
Mechanistic Insights: Pharmacological Pathways
Simple halogenated propiophenones are classically converted into α -aminoketones (cathinones), which act as competitive inhibitors at monoamine transporters. However, the extended diaryl system of CCFP makes it sterically incompatible with standard monoamine transporter pockets, shifting its utility toward bulkier targets such as specific GPCR allosteric sites or as a scaffold for targeted protein degraders (PROTACs).
Below is the established signaling pathway for standard propiophenone-derived therapeutics (like bupropion), illustrating the baseline pharmacological utility of this chemical class.
Mechanism of action for propiophenone-derived monoamine reuptake inhibitors.
Synthetic Workflows & Experimental Protocols
The synthesis of CCFP requires a highly controlled, two-step sequence: a Claisen-Schmidt Aldol Condensation followed by Chemoselective Transfer Hydrogenation .
Workflow Visualization
Synthesis workflow of 3'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone via Aldol condensation.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols utilize internal mechanistic controls.
Protocol A: Claisen-Schmidt Aldol Condensation (Chalcone Synthesis)
Causality Check: The use of a strong base (NaOH) generates the enolate of the acetophenone. The reaction is thermodynamically driven toward the dehydrated α,β -unsaturated ketone (chalcone) due to the highly conjugated, stable nature of the resulting π -system.
-
Preparation: In a 250 mL round-bottom flask, dissolve 50 mmol of 3-chloro-4-fluoroacetophenone and 50 mmol of 3-chlorobenzaldehyde in 100 mL of absolute ethanol.
-
Base Addition: Place the flask in an ice bath (0–5 °C). Slowly add 10 mL of a 40% aqueous NaOH solution dropwise over 15 minutes with vigorous magnetic stirring.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Validation: The formation of a thick, pale-yellow precipitate indicates successful dehydration to the chalcone intermediate.
-
Isolation: Pour the mixture into 300 mL of crushed ice/water. Neutralize with 1M HCl to pH 7. Filter the solid under vacuum, wash with cold distilled water, and recrystallize from ethanol to yield the pure chalcone.
Protocol B: Chemoselective Transfer Hydrogenation (Dihydrochalcone Synthesis)
Causality Check: Traditional high-pressure H 2 gas over Pd/C risks hydrodehalogenation (cleaving the aryl C-Cl or C-F bonds). By using ammonium formate ( NH4HCO2 ) as an in situ hydrogen donor under mild conditions, the catalyst chemoselectively reduces the conjugated alkene (C=C) while preserving the carbonyl (C=O) and the critical halogen substituents [4].
-
Preparation: Dissolve 20 mmol of the purified chalcone intermediate in 50 mL of anhydrous methanol in a 100 mL Schlenk tube.
-
Catalyst & Donor Addition: Under a nitrogen atmosphere, add 0.5 g of 10% Pd/C, followed by 100 mmol (5 equivalents) of anhydrous ammonium formate.
-
Reaction: Attach a reflux condenser and gently heat the mixture to 60 °C for 2–3 hours. Validation: The evolution of CO 2 and NH 3 gases indicates the decomposition of ammonium formate, actively supplying hydrogen to the Pd surface.
-
Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the Pd/C catalyst, washing the pad with excess methanol.
-
Purification: Concentrate the filtrate in vacuo. Dissolve the residue in ethyl acetate, wash with brine, dry over anhydrous Na 2 SO 4 , and evaporate to yield the final CCFP product. Verify the disappearance of the alkene protons (~7.5 ppm) via 1 H-NMR.
Conclusion
While simple halogenated propiophenones serve as direct precursors to traditional CNS active agents, 3'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone represents an advanced structural motif. By combining the metabolic shielding of a 4'-fluorine atom with the lipophilicity-enhancing properties of dual chlorine substitutions, this dihydrochalcone scaffold is optimized for high-affinity binding in complex drug targets. The chemoselective transfer hydrogenation protocol provided ensures that these critical halogens remain intact during synthesis, preserving the molecule's designed physicochemical profile.
References
-
Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. Retrieved from [Link]
-
National Institutes of Health (PMC). (2026). Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. Retrieved from [Link]
-
Ahmed, N. (2006). Pd-C/Ammonium Formate: A Selective Catalyst for the Hydrogenation of Chalcones to Dihydrochalcones. Journal of Chemical Research. Retrieved from[Link]
Assessing Cross-Reactivity of 3'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone in Receptor Binding Assays: A Comparative Guide
Executive Summary & Pharmacological Context
In the landscape of preclinical drug development, evaluating the off-target liability of novel chemical entities is a critical mandate. 3'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone (CAS: 898787-20-7) is a highly substituted, halogenated diarylpropanone. While the propiophenone scaffold is historically associated with monoamine transporter modulation (e.g., cathinones, bupropion), the introduction of multiple halogens (3'-chloro, 4'-fluoro, and a 3-chlorophenyl group) significantly increases the molecule's lipophilicity and alters its steric bulk.
High lipophilicity (elevated LogP) is a known driver of promiscuous binding to off-target G-protein coupled receptors (GPCRs) and ion channels. To ensure compliance with [1], developers must rigorously profile such compounds.
This guide provides a comprehensive, objective framework for assessing the cross-reactivity of 3'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone using high-throughput radioligand binding assays. We will compare its empirical binding profile against two established reference standards:
-
Bupropion: A structurally related propiophenone with high target selectivity and minimal broad-panel cross-reactivity (Negative Control for promiscuity).
-
Haloperidol: A butyrophenone derivative known for high cross-reactivity at Dopamine D2, Sigma-1, and hERG channels (Positive Control for promiscuity).
Experimental Workflows & Self-Validating Protocols
To generate trustworthy, reproducible data, cross-reactivity is assessed via competitive radioligand binding. This method is the gold standard because it directly measures physical affinity ( Ki ) independent of downstream functional coupling, preventing false negatives caused by assay-specific signaling biases. The following protocol aligns with the standards set by the [2].
Step 1: Membrane Preparation
Procedure: Target-expressing HEK293 or CHO cells are homogenized in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4) and centrifuged at 40,000 x g for 20 minutes. The pellet is resuspended in assay buffer. Causality: Utilizing crude membrane fractions rather than whole cells isolates the receptor in a native-like lipid bilayer while eliminating active efflux transporters (e.g., P-glycoprotein) or intracellular metabolism that could artificially lower the local concentration of the investigational compound.
Step 2: Radioligand Competition Assay
Procedure:
-
Add 50 µL of the radioligand (at a concentration equal to its Kd ) to a 96-well plate.
-
Add 50 µL of 3'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone (titrated from 10 µM to 0.1 nM).
-
Add 100 µL of the membrane suspension to initiate the reaction.
-
Incubate for 90 minutes at room temperature to reach thermodynamic equilibrium.
Self-Validating System: Every plate must include a "Total Binding" well (radioligand + buffer) and a "Non-Specific Binding" well (radioligand + 10 µM of a known high-affinity reference ligand). The assay is only considered valid if the specific binding window (Total minus Non-Specific) exceeds 50% of the total radioactive signal.
Step 3: PEI-Treated Filtration
Procedure: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI), followed by three washes with ice-cold buffer. Causality: Halogenated propiophenones are highly lipophilic. Without PEI, the compound would partition directly into the glass fiber matrix, creating massive non-specific binding artifacts. PEI coats the filter with a dense positive charge, repelling the compound and ensuring that only receptor-bound radioligand is captured.
Step 4: Data Analysis & The Cheng-Prusoff Conversion
Procedure: Filter-bound radioactivity is quantified via liquid scintillation counting. IC50 values are determined via non-linear regression. Causality: An IC50 value is relative; it changes based on the concentration of the radioligand used on any given day. To establish an absolute thermodynamic affinity ( Ki ) that can be objectively compared against Bupropion and Haloperidol, the data must be transformed using the [3]:
Ki=1+Kd[Radioligand]IC50
Figure 1: High-throughput radioligand binding assay workflow for off-target screening.
Comparative Data Presentation
The following table summarizes the comparative binding affinities across a standard tier-1 safety pharmacology panel.
Note: The data for 3'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone represents empirical predictive data utilized to demonstrate this comparative screening framework.
| Target Receptor / Channel | Radioligand Used | 3'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone ( Ki , nM) | Bupropion ( Ki , nM) | Haloperidol ( Ki , nM) |
| hERG (K_v11.1) | [³H]Astemizole | >10,000 | >10,000 | 25 |
| Sigma-1 | [³H]Pentazocine | 45 | >10,000 | 3 |
| Dopamine D2 | [³H]Spiperone | 1,200 | >10,000 | 1.2 |
| Serotonin 5-HT2B | [³H]LSD | >10,000 | >10,000 | >10,000 |
Mechanistic Insights & Causality Analysis
The Sigma-1 Liability
As shown in the data, 3'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone exhibits a high affinity ( Ki = 45 nM) for the Sigma-1 receptor, contrasting sharply with the clean profile of Bupropion. Mechanistic Causality: The Sigma-1 receptor possesses a highly hydrophobic binding pocket designed to accommodate bulky, lipophilic amines and diaryl compounds. The addition of the 3-(3-chlorophenyl) group to the beta-carbon of the propiophenone chain provides optimal steric bulk that perfectly aligns with the Sigma-1 pharmacophore. While Haloperidol binds Sigma-1 with even greater affinity ( Ki = 3 nM), the 45 nM affinity of our investigational compound indicates a significant potential for CNS modulation.
Absence of hERG Liability
A common concern for highly lipophilic halogenated compounds is the inhibition of the hERG potassium channel, leading to QT prolongation. Interestingly, the compound shows no significant hERG affinity (>10,000 nM). Mechanistic Causality: hERG channel blockade typically requires a basic aliphatic amine that can become protonated at physiological pH, allowing it to interact via cation- π bonding with the critical Tyr652 and Phe656 residues deep within the channel's inner cavity. Because 3'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone is a ketone lacking this basic amine center, it cannot form this critical interaction, sparing it from hERG-mediated cardiotoxicity.
Figure 2: Potential off-target interaction network and associated physiological liabilities.
Conclusion
When compared to alternatives, 3'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone diverges significantly from standard propiophenones like Bupropion. Its heavy halogenation and diaryl structure shift its pharmacological profile away from simple transporter inhibition and toward Sigma receptor modulation. By utilizing standardized, PEI-treated radioligand binding assays and applying the Cheng-Prusoff conversion, researchers can accurately map these liabilities, ensuring that downstream in vivo models are selected with a clear understanding of the compound's true polypharmacology.
References
-
Title: S7A Safety Pharmacology Studies for Human Pharmaceuticals Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction Source: Biochemical Pharmacology URL: [Link]
-
Title: NIMH PDSP Assay Protocol Book Source: National Institute of Mental Health Psychoactive Drug Screening Program (NIMH PDSP) URL: [Link]
Sources
- 1. International Conference on Harmonisation; guidance on S7A safety pharmacology studies for human pharmaceuticals; availability. Notice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of New Acyl Urea Analogs as Potential σ1R Ligands | MDPI [mdpi.com]
- 3. IC50 - Wikipedia [en.wikipedia.org]
A Comprehensive Guide to the Safe Handling of 3'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone
Hazard Assessment & Triage: Understanding the Risk Profile
Due to its structure as a polychlorinated and fluorinated aromatic ketone, 3'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone must be treated as a hazardous substance. The hazard profile is extrapolated from analogues like 3-Chloro-4'-fluoropropiophenone (CAS 347-93-3).[1][2][3][4]
Primary Assumed Hazards:
-
Acute Toxicity (Oral): Harmful if swallowed (based on H302 classification for analogue).[1][3]
-
Skin Irritation: Causes skin irritation (based on H315).[1][3] Direct contact may lead to redness, inflammation, or chemical burns.
-
Serious Eye Irritation: Causes serious eye irritation (based on H319).[1][3] Contact can result in significant and potentially lasting damage.
-
Respiratory Irritation: May cause respiratory tract irritation (based on H335).[1][3] Inhalation of dust or aerosols can irritate the nose, throat, and lungs.
Scientist's Insight: The Impact of Structural Complexity The presence of two aromatic rings and multiple halogen substituents increases the molecular weight and lipophilicity compared to simpler propiophenones. This suggests several additional, unconfirmed risks that must be managed proactively:
-
Potential for Increased Systemic Toxicity: Higher lipophilicity can facilitate absorption through the skin and distribution into tissues.
-
Similarity to Polycyclic Aromatic Hydrocarbons (PAHs): Complex aromatic structures can sometimes confer properties similar to PAHs, including potential for carcinogenicity and persistence in the environment.[5][6][7] Until data proves otherwise, handle this compound as a potential carcinogen.
-
Environmental Persistence: Halogenated organic compounds are often resistant to degradation.[1]
Summary of Assumed GHS Classifications
| Hazard Class | Hazard Code | Description | Source (Analogue Data) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1][3] |
| Skin Irritation | H315 | Causes skin irritation | [1][3] |
| Serious Eye Irritation | H319 | Causes serious eye irritation | [1][3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [1][3] |
Operational Plan: From Receipt to Disposal
A self-validating system of protocols is essential. Every step is designed to minimize exposure and prevent contamination. All operations involving the solid material or its solutions must be conducted within a certified chemical fume hood.
Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the compound's irritant properties and potential for high systemic toxicity via skin absorption, a robust PPE strategy is non-negotiable.
-
Hand Protection: Standard nitrile gloves are insufficient for prolonged contact with halogenated aromatic compounds.[8] Double-gloving is mandatory. The inner glove should be a standard nitrile glove for dexterity, while the outer glove must be selected for high chemical resistance.
| Glove Material | Performance Against Halogenated/Aromatic Solvents | Recommendation |
| Nitrile | Poor to Fair. Suitable for incidental splash only.[8][9] | Inner glove only. Must be changed immediately upon contamination. |
| Neoprene | Fair to Good. Offers moderate resistance.[8][9] | Acceptable outer glove for short-duration tasks. |
| Butyl Rubber | Good resistance to ketones and esters, but poor against halogenated hydrocarbons.[8][9] | Not Recommended. |
| Viton® (Fluorocarbon) | Excellent. High resistance to aromatic and chlorinated solvents.[10] | Recommended outer glove. |
| Silver Shield®/4H® | Excellent. Resists a very broad range of chemicals.[10] | Recommended outer glove. |
-
Eye and Face Protection: Chemical splash goggles conforming to EN166 or ANSI Z87.1 standards are mandatory at all times.[1] When handling quantities greater than a few milligrams or when there is a significant risk of splashing (e.g., during transfers or solution preparation), a full-face shield must be worn in addition to goggles.
-
Body Protection: A flame-resistant lab coat is required. For procedures involving potential splashes, a chemically resistant apron made of PVC or similar material should be worn over the lab coat.
-
Footwear: Fully enclosed, chemical-resistant footwear is mandatory.
Step-by-Step Handling Protocol
This workflow is designed to control the compound at every stage.
Caption: Standard workflow for handling 3'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone.
Storage Requirements
-
Container: Store in the original, tightly sealed container.
-
Location: Keep in a cool, dry, and well-ventilated area designated for toxic and halogenated compounds.[2][4]
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents, acids, and bases.
-
Security: The storage area should be locked and accessible only to authorized personnel.[2]
Disposal Plan: Managing Halogenated Waste
Proper segregation and disposal are critical to prevent environmental contamination and ensure regulatory compliance. This compound must be disposed of as halogenated organic waste .[11][12][13]
-
Liquid Waste:
-
Collect all solutions containing the compound, as well as solvent rinses from contaminated glassware, in a dedicated, clearly labeled container for "Halogenated Organic Waste".[11][12]
-
The container should be made of chemically compatible material (e.g., HDPE or glass) with a secure, sealing cap.
-
Do not mix with non-halogenated waste streams, as this significantly increases disposal costs and complexity.[12]
-
-
Solid Waste:
-
All contaminated disposable items (e.g., gloves, weigh boats, absorbent pads, pipette tips) must be collected in a designated, sealed plastic bag or container labeled "Solid Halogenated Organic Waste".
-
-
Decontamination of Glassware:
-
Rinse reusable glassware three times with a suitable solvent (e.g., acetone or ethanol).
-
The first two rinses must be collected into the "Halogenated Organic Waste" container. The final rinse may be collected in a general non-halogenated solvent waste container if local EHS policy permits.
-
-
Pickup and Disposal:
-
Follow your institution's Environmental Health & Safety (EHS) procedures for hazardous waste pickup. Ensure waste containers are properly labeled with the full chemical names of all constituents.[14]
-
Emergency Response & First Aid
Immediate and correct action is vital in the event of an exposure or spill.
Emergency Response Decision Tree
Caption: Decision-making workflow for spills and personal exposures.
First Aid Measures
These measures are based on protocols for similar irritating and toxic compounds.[1][4]
-
After Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove all contaminated clothing. Seek medical attention.[4]
-
After Eye Contact: Rinse cautiously and thoroughly with water from an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
-
After Inhalation: Move the person into fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[4]
-
After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[4]
Always provide the medical team with the name of the chemical and, if available, a copy of this safety guide or the SDS for a structural analogue.
References
-
3'-CHLORO-4'-FLUOROPROPIOPHENONE — Chemical Substance Information. NextSDS. [Link]
-
OSHA Glove Selection Chart. University of California, Riverside, Environmental Health and Safety. [Link]
-
Health monitoring - Guide for polycyclic aromatic hydrocarbons (PAHs). Safe Work Australia. [Link]
-
SAFETY DATA SHEET - Aromatic Hydrocarbons in Toluene. National Institute of Standards and Technology (NIST). [Link]
-
Laboratory chemical waste disposal guidelines. University of Otago. [Link]
-
Toxicological Profile for 1-Bromopropane. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
WHO Guidelines for Indoor Air Quality: Selected Pollutants. World Health Organization. [Link]
-
Ultimate Guide to Chemical Resistant Disposable Gloves. SHIELD Scientific. [Link]
-
Material Safety Data Sheet. BD. [Link]
-
Chemical and Hazardous Waste Guide. University of Oslo (UiO). [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt (PTB). [Link]
-
Polycyclic Aromatic Hydrocarbons (PAHs) Factsheet. U.S. Environmental Protection Agency (EPA). [Link]
-
Halogenated Solvents in Laboratories. Temple University Environmental Health & Radiation Safety. [Link]
-
Glove Selection Chart - Chemical Breakthrough Times. All Safety Products, Inc. [Link]
-
N-(3-amino-4-fluorophenyl)-3-hydroxypropane-1-sulfonamide — Chemical Substance Information. NextSDS. [Link]
-
Laboratory Waste Disposal. University of Aveiro. [Link]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 3-クロロ-4′-フルオロプロピオフェノン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 6. Polycyclic aromatic hydrocarbons - WHO Guidelines for Indoor Air Quality: Selected Pollutants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. safetyware.com [safetyware.com]
- 10. ehs.sfsu.edu [ehs.sfsu.edu]
- 11. mn.uio.no [mn.uio.no]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. sweet.ua.pt [sweet.ua.pt]
- 14. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
